molecular formula C8H7FN2O B577959 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1222533-77-8

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B577959
CAS No.: 1222533-77-8
M. Wt: 166.155
InChI Key: JCDBQJKEYXAFKW-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1222533-77-8) is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry, particularly in the development of novel anti-infective agents . As a 1,8-naphthyridine derivative, it belongs to a class of "diazanaphthalenes" known for a broad spectrum of pharmacological activities . The core 1,8-naphthyridine structure is a established pharmacophore, with the first derivative, nalidixic acid, being introduced as an antibacterial agent in 1967 . The introduction of a fluorine atom at the 6-position is a critical structural modification, as seen in several subsequent fluoroquinolone antibiotics like enoxacin, tosufloxacin, and gemifloxacin, which demonstrate enhanced broad-spectrum activity . These compounds typically exert their mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication . Beyond its role as a precursor to known antibiotic classes, this specific dihydro-2-one scaffold is a valuable intermediate for designing and synthesizing novel tricyclic and fused heterocyclic compounds. Recent research has explored fusing triazole rings to the naphthyridine core, resulting in potent [1,2,4]triazolo[3,4-h][1,8]naphthyridine derivatives that show promising activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant E. coli . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBQJKEYXAFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678403
Record name 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-77-8
Record name 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound belonging to the naphthyridinone class of molecules. This class is of significant interest to the pharmaceutical industry due to the broad biological activities exhibited by its derivatives, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological context of this compound and its analogs. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified.[1]

PropertyValueSource
CAS Number 1222533-77-8Amerigo Scientific[1]
Molecular Formula C₈H₇FN₂OAmerigo Scientific[1]
Molecular Weight 166.15 g/mol Amerigo Scientific[1]
SMILES Fc1cnc2NC(=O)CCc2c1Amerigo Scientific[1]
InChI InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)Amerigo Scientific[1]

Comparative Physicochemical Data:

Property6-Bromo-3,4-dihydro-1H-[2][3]naphthyridin-2-oneThis compound
Melting Point 265-267 °C[4]Data not available
Boiling Point 300.9 ± 52.0 °C (Predicted)[4]Data not available
Density 1.83 ± 0.1 g/cm³ (Predicted)[4]Data not available

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not published, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺167.0615
[M+Na]⁺189.0435
[M-H]⁻165.0470

Synthesis and Experimental Protocols

A general synthetic approach for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been described. A plausible synthesis for the 6-fluoro derivative would likely follow a similar pathway, potentially starting from a corresponding fluoro-substituted aminopyridine derivative.

General Synthetic Workflow:

Below is a conceptual workflow for the synthesis of a substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

G Conceptual Synthetic Workflow A Fluoro-substituted 2-aminopyridine B Condensation with a suitable three-carbon synthon (e.g., dialkyl malonate) A->B Base C Cyclization B->C Heat D This compound C->D

Caption: A generalized synthetic pathway for 1,8-naphthyridin-2-ones.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a 1,8-naphthyridin-2-one core structure, which could be adapted for the synthesis of the 6-fluoro derivative.

  • Condensation: A mixture of a substituted 2-aminonicotinaldehyde and an active methylene compound (e.g., ethyl cyanoacetate) is refluxed in a suitable solvent such as ethanol, with a catalytic amount of a base like piperidine.

  • Hydrolysis: The resulting product is then hydrolyzed, for example, by refluxing with a solution of sodium hydroxide in aqueous ethanol.

  • Cyclization and Chlorination: The hydrolyzed intermediate is treated with a dehydrating and chlorinating agent like phosphorus oxychloride to effect cyclization and chlorination.

  • Reduction and Hydrolysis: The chloro-substituted naphthyridine is then catalytically hydrogenated to reduce the pyridine ring, followed by hydrolysis to yield the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Biological Activity and Mechanism of Action

Derivatives of the 1,8-naphthyridine scaffold are well-documented for their significant biological activities, particularly as antimicrobial and anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Antimicrobial Activity:

Fluoro-substituted naphthyridinones are structurally related to fluoroquinolone antibiotics. These compounds typically exert their antibacterial effects by stabilizing the covalent complex between DNA and the topoisomerase enzymes. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

Anticancer Activity:

The anticancer properties of naphthyridine derivatives are also often linked to their ability to inhibit human topoisomerase II. By interfering with the enzyme's function in DNA replication and repair in rapidly dividing cancer cells, these compounds can induce apoptosis.

Signaling Pathway: Inhibition of Bacterial DNA Topoisomerases

The following diagram illustrates the mechanism of action of fluoroquinolone-like compounds, including potentially this compound, on bacterial DNA gyrase and topoisomerase IV.

G Mechanism of Topoisomerase Inhibition cluster_gyrase DNA Gyrase cluster_topoIV Topoisomerase IV A Supercoiled DNA B DNA Gyrase-DNA Complex A->B C Transient Double-Strand Break B->C D Relaxed DNA C->D I Inhibition of DNA Replication and Repair C->I E Catenated Daughter Chromosomes F Topo IV-DNA Complex E->F G Transient Double-Strand Break F->G H Decatenated Chromosomes G->H G->I Inhibitor 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Inhibitor->C Stabilizes Cleavage Complex Inhibitor->G Stabilizes Cleavage Complex J Bacterial Cell Death I->J

Caption: Inhibition of DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme cleavage complex.

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol provides a general method to assess the inhibitory activity of a compound against topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 10x Topoisomerase II reaction buffer.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • ATP solution.

    • The test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add purified human topoisomerase IIα to each reaction tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. The degree of inhibition is determined by the amount of supercoiled DNA remaining in the presence of the test compound.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the data for similar heterocyclic compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. While specific experimental data for this compound is currently sparse, the well-established biological activities of the broader naphthyridinone class provide a strong rationale for its further investigation. This technical guide summarizes the available information and provides a framework for future research into the synthesis, characterization, and biological evaluation of this and related compounds. Further studies are warranted to fully elucidate its chemical properties and therapeutic potential.

References

Spectroscopic and Structural Data of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇FN₂OPubChem
Molecular Weight 166.15 g/mol PubChem
Monoisotopic Mass 166.05424 DaPubChem[1]
CAS Number 1222533-77-8Amerigo Scientific[1]

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in public databases, the following mass spectrometry data has been predicted through computational methods.

Table 1: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺167.06152
[M+Na]⁺189.04346
[M-H]⁻165.04696
[M+NH₄]⁺184.08806
[M+K]⁺205.01740
[M+H-H₂O]⁺149.05150
[M]⁺166.05369
[M]⁻166.05479
Data sourced from PubChem[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

As of the latest search, experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one have not been found in peer-reviewed journals or public spectral databases.

Experimental Protocols

The synthesis and detailed experimental characterization of this compound may be contained within patent literature. Specifically, patent EP1726590 A1 has been associated with the CAS number of this compound. However, the full experimental details from this patent, including specific reaction conditions and spectroscopic characterization, are not accessible through standard public search domains.

Researchers interested in the synthesis of related 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffolds can refer to methodologies such as microwave-activated inverse electron-demand Diels-Alder reactions, which have been documented for analogous structures.

Signaling Pathways and Experimental Workflows

There is currently no information available in the scientific literature regarding the biological activity, signaling pathways, or specific experimental workflows associated with this compound. Therefore, the creation of diagrams illustrating these aspects is not possible at this time.

Summary and Future Outlook

While the basic molecular properties and predicted mass spectrometry data for this compound are available, a significant gap exists in the public domain regarding its experimental spectroscopic characterization. The lack of published NMR and IR data, along with detailed synthetic protocols, presents a challenge for researchers utilizing this compound. The most promising avenue for obtaining this information lies in accessing the detailed experimental section of patent EP1726590 A1. Further research and publication of the synthesis and comprehensive characterization of this molecule would be highly beneficial to the scientific community, particularly for those in the fields of medicinal chemistry and drug discovery.

References

In-Depth Technical Guide: 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a fluorinated heterocyclic compound belonging to the 1,8-naphthyridinone class. This document details its fundamental molecular characteristics, offers insights into its synthesis, and explores its potential biological significance based on the activities of structurally related compounds. The guide includes a summary of its physicochemical properties, a generalized experimental protocol for the synthesis of the 1,8-naphthyridin-2(1H)-one core structure, and a discussion of potential biological assays for activity screening. A conceptual workflow for its synthesis and evaluation is also presented.

Core Compound Properties

This compound is a small molecule with potential applications in medicinal chemistry and drug discovery. Its core structure is a dihydronaphthyridinone, which is a recognized privileged scaffold in the development of therapeutic agents. The introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.

PropertyValueSource
Molecular Formula C₈H₇FN₂O[1][2]
Molecular Weight 166.15 g/mol [1][2]
CAS Number 1222533-77-8[1][2]

Synthesis and Experimental Protocols

A plausible synthetic approach for 1,8-naphthyridin-2(1H)-one derivatives involves the condensation of 2-aminonicotinaldehyde with a suitable active methylene compound, such as a malonic ester, followed by cyclization. The introduction of the fluorine atom could be achieved by utilizing a fluorinated starting material or through a late-stage fluorination reaction.

Herein, a generalized experimental protocol for the synthesis of a substituted 1,8-naphthyridin-2(1H)-one-3-carboxylate derivative is provided, which can be adapted for the synthesis of the target molecule.

Protocol: Synthesis of Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate

This protocol describes the synthesis of a brominated analog, which serves as a key intermediate that can potentially be further modified.

Materials:

  • 2-Amino-5-bromonicotinaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

Procedure:

  • A solution of 2-amino-5-bromonicotinaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol is prepared.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for 24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate.[4]

Further steps would be required to achieve the specific this compound structure, potentially involving the reduction of the dihydropyridine ring and a halogen exchange reaction for fluorination if a bromo- or chloro-substituted precursor is used.

Potential Biological Activities and Signaling Pathways

The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[5][6][7] Derivatives have been investigated for their potential as antibacterial, anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[6][7]

3.1. Antibacterial Activity

Many 6-fluoro-1,8-naphthyridine derivatives, particularly the fluoroquinolone antibiotics, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[8] This leads to a disruption of bacterial cell division and ultimately cell death.

3.2. Anticancer Activity

The anticancer potential of 1,8-naphthyridine derivatives has been attributed to various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways and the induction of apoptosis. For instance, certain derivatives have been shown to target the fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[6]

3.3. Signaling Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of a novel 1,8-naphthyridinone derivative, highlighting the key stages from chemical synthesis to the identification of a potential lead compound.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-aminopyridine derivative) Reaction Multi-step Synthesis (e.g., Friedländer Annulation) Start->Reaction Reagents & Conditions Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Final_Compound 6-Fluoro-3,4-dihydro-1,8- naphthyridin-2(1H)-one Purification->Final_Compound In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Final_Compound->In_Vitro Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) In_Vitro->Mechanism Active Compounds In_Vivo In Vivo Models (e.g., Xenograft Models) Mechanism->In_Vivo Confirmed Mechanism Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound Efficacy & Safety

Caption: Conceptual workflow for the synthesis and biological evaluation of this compound.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic applications of this compound, a series of in vitro assays can be employed.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.2. In Vitro Antibacterial Assay (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Conclusion

This compound is a compound of interest within the medicinally significant 1,8-naphthyridinone family. While specific biological data for this particular molecule is limited in publicly accessible literature, its structural features suggest potential for a range of pharmacological activities, including antibacterial and anticancer effects. The provided generalized synthetic and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate its specific mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] While direct experimental data on the specific mechanism of action for this compound is not extensively available in the public domain, this technical guide consolidates the known mechanisms of action for structurally related 1,8-naphthyridinone derivatives. This document serves as a foundational resource for researchers, providing insights into potential therapeutic applications and guiding future investigations. The primary mechanisms discussed include Poly(ADP-ribose) polymerase (PARP) inhibition, kinase inhibition, and antibacterial activity through topoisomerase inhibition and efflux pump modulation.

Potential as a PARP Inhibitor for Cancer Therapy

A significant number of 1,8-naphthyridinone derivatives have been investigated as anticancer agents, with a primary mechanism of action being the inhibition of Poly(ADP-ribose) polymerase (PARP).[5][6] PARP is a family of proteins critical for DNA repair.[5][7][8]

Mechanism of Action: Synthetic Lethality

PARP inhibitors exploit the concept of synthetic lethality. In cancers with mutations in DNA repair genes, such as BRCA1 or BRCA2, the cell's ability to repair DNA double-strand breaks through homologous recombination is compromised. These cells become heavily reliant on PARP-mediated single-strand break repair. Inhibition of PARP leads to an accumulation of single-strand breaks, which, during DNA replication, are converted to double-strand breaks. The cell, lacking a functional homologous recombination pathway, cannot repair this damage and undergoes apoptosis.[6]

Signaling Pathway

PARP_Inhibition Potential PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication SSB_Repair Single-Strand Break Repair PARP->SSB_Repair DSB Double-Strand Break Replication->DSB HR_Repair Homologous Recombination Repair (BRCA1/2 Proficient) DSB->HR_Repair Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In BRCA Deficient Cells Naphthyridinone This compound Naphthyridinone->PARP Inhibition BRCA_Deficient BRCA1/2 Deficient Cancer Cell BRCA_Deficient->DSB Kinase_Inhibition Potential Kinase Inhibition Pathways cluster_EGFR EGFR Pathway cluster_FGFR FGFR Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation FGFR FGFR PLC_gamma_PKC PLCγ-PKC Pathway FGFR->PLC_gamma_PKC PLC_gamma_PKC->Proliferation Naphthyridinone This compound Naphthyridinone->EGFR Inhibition Naphthyridinone->FGFR Inhibition Antibacterial_Workflow Antibacterial Activity Workflow Compound 1,8-Naphthyridinone Derivative MIC_Test Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Test Topoisomerase_Assay Bacterial Topoisomerase Inhibition Assay MIC_Test->Topoisomerase_Assay If Active Efflux_Pump_Assay Efflux Pump Inhibition Assay MIC_Test->Efflux_Pump_Assay If Active Results Determination of Antibacterial Mechanism Topoisomerase_Assay->Results Synergy_Test Synergy Testing with Known Antibiotics Efflux_Pump_Assay->Synergy_Test Synergy_Test->Results

References

The Multifaceted Biological Activities of 6-Fluoro Substituted Naphthyridinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The naphthyridinone scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position has been a particularly fruitful strategy, enhancing the potency and modulating the pharmacological properties of these molecules. This technical guide provides an in-depth overview of the biological activities of 6-fluoro substituted naphthyridinones, with a focus on their antibacterial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antibacterial Activity

6-Fluoro substituted naphthyridinones are renowned for their potent antibacterial effects, with several compounds developed into clinically successful antibiotics. The primary mechanism of action for their antibacterial activity is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[1][2]

Quantitative Antibacterial Data

The following table summarizes the in vitro activity of representative 6-fluoro substituted naphthyridinones against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial potency, representing the lowest concentration of a compound that inhibits visible bacterial growth.

Compound NameNaphthyridine CoreTarget OrganismMIC (µg/mL)Reference
Enoxacin1,8-NaphthyridineEscherichia coli0.1 - 0.4[1]
Staphylococcus aureus0.8 - 1.6[1]
Gemifloxacin1,8-NaphthyridineStreptococcus pneumoniae0.03 - 0.12[2]
Haemophilus influenzae≤0.03[2]
Trovafloxacin1,8-NaphthyridineStaphylococcus aureus0.06 - 0.25[2]
Escherichia coli≤0.06 - 0.25[2]
Zabofloxacin1,8-NaphthyridineMultidrug-resistant S. aureus0.06 - 0.5[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 6-fluoro substituted naphthyridinones against bacterial strains.

Materials:

  • Test compound (6-fluoro substituted naphthyridinone)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

DNA_Gyrase_Inhibition 6-Fluoro-Naphthyridinone 6-Fluoro-Naphthyridinone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 6-Fluoro-Naphthyridinone->DNA_Gyrase_Topo_IV Inhibits Bacterial_DNA Bacterial DNA Relaxed_DNA Relaxed DNA DNA_Gyrase_Topo_IV->Relaxed_DNA Relaxes Supercoils Cell_Death Bacterial Cell Death DNA_Gyrase_Topo_IV->Cell_Death Inhibition leads to DNA damage Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase_Topo_IV Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork Allows progression

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Anticancer Activity

Recent research has unveiled the potential of 6-fluoro substituted naphthyridinones as potent anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase I and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway.[3][4]

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of selected 6-fluoro substituted naphthyridinones against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassNaphthyridine CoreCancer Cell LineIC50 (µM)Mechanism of ActionReference
Phenyl-1,5-naphthyridine derivative1,5-NaphthyridineCOLO 205 (Colon)VariesTopoisomerase I Inhibition[5]
1,6-Naphthyridine-2-one derivative (19g)1,6-NaphthyridineHCT116 (Colorectal)VariesFGFR4 Inhibition[4]
Organoiridium Complex (1C)Naphthyridine ligandA549 (Lung)VariesApoptosis Induction[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Test compound (6-fluoro substituted naphthyridinone)

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in Anticancer Activity

Topoisomerase_I_Inhibition Naphthyridinone_Inhibitor 1,5-Naphthyridinone Topoisomerase I Inhibitor Top1_DNA_Complex Topoisomerase I - DNA Cleavable Complex Naphthyridinone_Inhibitor->Top1_DNA_Complex Stabilizes DSB Double-Strand Breaks Top1_DNA_Complex->DSB Collision with DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Induces

Mechanism of Topoisomerase I Inhibition.

FGFR4_Pathway_Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Activates PI3K_AKT PI3K/AKT Pathway FGFR4->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR4->RAS_MAPK Naphthyridinone_Inhibitor 1,6-Naphthyridinone FGFR4 Inhibitor Naphthyridinone_Inhibitor->FGFR4 Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Inhibition of the FGFR4 Signaling Pathway.

Anti-inflammatory Activity

Certain 6-fluoro substituted naphthyridinones have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of inflammatory signaling cascades, such as the p38 MAP kinase pathway, and the inhibition of pro-inflammatory cytokine production.[1][7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a representative 6-fluoro substituted naphthyridinone.

CompoundAssayCell LineIC50 (µM)Reference
C-34*TNF-α secretion inhibitionMurine Splenocytes<2[1]
IL-1β secretion inhibitionMurine Splenocytes<2[1]
IL-6 secretion inhibitionMurine Splenocytes<2[1]
1,7-Naphthyridine 1-oxide derivativep38α MAP kinase inhibitionEnzyme assayVaries[7]

*C-34: 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Experimental Protocol: Cytokine Secretion Assay

This protocol describes a method to assess the in vitro anti-inflammatory activity of 6-fluoro substituted naphthyridinones by measuring their effect on lipopolysaccharide (LPS)-induced cytokine secretion from immune cells.

Materials:

  • Test compound

  • Murine splenocytes or THP-1 human monocytic cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture murine splenocytes or THP-1 cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at an appropriate density.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

    • Include appropriate controls (untreated cells, LPS-stimulated cells without compound, vehicle control).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C.

    • Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each cytokine.

Signaling Pathway in Anti-inflammatory Activity

p38_MAPK_Pathway_Inhibition LPS LPS / Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) LPS->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Naphthyridinone_Inhibitor Naphthyridinone p38 Inhibitor Naphthyridinone_Inhibitor->p38_MAPK Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Cytokine_Production Induces

Inhibition of the p38 MAP Kinase Signaling Pathway.

Conclusion

The incorporation of a 6-fluoro substituent into the naphthyridinone scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents. This technical guide has summarized the significant antibacterial, anticancer, and anti-inflammatory activities of this class of compounds. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-fluoro substituted naphthyridinones hold great promise for the discovery of novel and improved therapies for a range of diseases.

References

In Silico Modeling of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in silico modeling of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in the public domain, this paper will focus on established computational methodologies applied to the broader class of naphthyridinone derivatives. The principles and protocols outlined herein serve as a roadmap for the virtual assessment of this and similar molecules.

Introduction to Naphthyridinones and In Silico Modeling

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and their derivatives have shown a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][2][3] In particular, the 1,8-naphthyridinone core is of significant interest. Computational, or in silico, modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular properties, interactions with biological targets, and pharmacokinetic profiles, thereby accelerating the identification and optimization of lead compounds.[4][5]

This guide will detail the typical in silico workflow for a novel naphthyridinone derivative, covering molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol for Molecular Docking

A typical molecular docking workflow involves the following steps:

  • Target Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D conformation.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined binding site of the target protein.[7]

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The docking scores are used to rank different ligands or to compare the binding affinity of a single ligand to different targets.

Data Presentation: Predicted Binding Affinities

The results of molecular docking studies are often summarized in a table format, presenting the predicted binding affinities (docking scores) and key interactions with the target protein. While specific data for this compound is not available, a representative table for a hypothetical study against a kinase target is presented below.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compound (Hypothetical)Kinase X-8.5H-bond with Met793, Pi-cation with Lys745
Reference InhibitorKinase X-9.2H-bond with Met793, H-bond with Cys797, Pi-pi with Phe856

Visualization: Molecular Docking Workflow

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Prep Target Protein Preparation Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Scoring and Ranking Docking->Scoring

Caption: A generalized workflow for molecular docking studies.

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[4][8][9][10]

Experimental Protocol for Pharmacophore Modeling

A typical pharmacophore modeling workflow includes:

  • Model Generation:

    • Ligand-based: A set of active molecules is aligned, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified to create a pharmacophore model.[4]

    • Structure-based: The interaction pattern between a ligand and its target protein from a crystal structure or a docked complex is analyzed to generate a pharmacophore model representing the key interaction points.[4][8]

  • Model Validation:

    • The generated pharmacophore model is validated by its ability to distinguish between known active and inactive compounds from a database.

  • Virtual Screening:

    • The validated pharmacophore model is used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.

Data Presentation: Pharmacophore Feature Analysis

A table summarizing the key pharmacophoric features is essential for understanding the structure-activity relationship.

Pharmacophore FeatureGeometric Constraint (Å)Corresponding Moiety on Naphthyridinone Core
Hydrogen Bond Acceptor 12.5 - 3.5Carbonyl oxygen at C2
Hydrogen Bond Donor 12.8 - 3.8Amide nitrogen at N1
Aromatic Ring 13.2 - 3.7 (centroid)Pyridine ring
Hydrophobic Feature 13.0 - 4.5Dihydro-pyridine ring

Visualization: Pharmacophore Model Generation

cluster_input Input Data cluster_generation Model Generation cluster_output Output Active_Ligands Set of Active Ligands Ligand_Based Ligand-Based Modeling Active_Ligands->Ligand_Based Target_Structure Target-Ligand Complex Structure_Based Structure-Based Modeling Target_Structure->Structure_Based Pharmacophore_Model Validated Pharmacophore Model Ligand_Based->Pharmacophore_Model Structure_Based->Pharmacophore_Model

Caption: Workflow for ligand-based and structure-based pharmacophore modeling.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a molecule.[11] Early assessment of these properties is crucial to reduce the attrition rate of drug candidates in later stages of development.

Experimental Protocol for ADMET Prediction
  • Descriptor Calculation:

    • A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area) are calculated for the molecule of interest.

  • Model Application:

    • The calculated descriptors are used as input for pre-built predictive models. These models are typically based on machine learning algorithms trained on large datasets of compounds with known ADMET properties.[12]

  • Property Prediction:

    • The models predict various ADMET properties, including:

      • Absorption: Oral bioavailability, Caco-2 permeability.

      • Distribution: Plasma protein binding, blood-brain barrier penetration.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

Data Presentation: Predicted ADMET Properties

The predicted ADMET properties for this compound are hypothetically summarized below.

ADMET PropertyPredicted Value (Hypothetical)Acceptable Range
Molecular Weight ( g/mol )166.15< 500
LogP1.2-0.4 to 5.6
Topological Polar Surface Area (Ų)58.5< 140
Aqueous Solubility (logS)-2.5> -4
Caco-2 Permeability (nm/s)> 10> 4
Blood-Brain Barrier PenetrationLowVaries
CYP2D6 InhibitionNon-inhibitorNon-inhibitor
hERG InhibitionLow riskLow risk
Ames MutagenicityNon-mutagenicNon-mutagenic

Visualization: In Silico ADMET Profiling Workflow

cluster_input Input cluster_process Process cluster_output Output Molecule Molecular Structure Descriptors Descriptor Calculation Molecule->Descriptors Models Predictive Models Descriptors->Models ADMET_Profile ADMET Property Profile Models->ADMET_Profile

Caption: A streamlined workflow for in silico ADMET prediction.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the evaluation of this compound. By employing molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the potential biological activity and drug-like properties of this and other novel naphthyridinone derivatives. The presented workflows, data tables, and visualizations provide a structured framework for conducting such computational studies, ultimately facilitating a more efficient and informed drug discovery process.

References

In-Depth Technical Guide on the Fluorinated Naphthyridine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorinated naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The strategic incorporation of fluorine atoms into the naphthyridine nucleus significantly influences the physicochemical and pharmacokinetic properties of the resulting compounds, often leading to enhanced potency, metabolic stability, and target selectivity. This technical guide provides a comprehensive analysis of the fluorinated naphthyridine core, including its synthesis, biological activities, and the underlying mechanisms of action.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro cytotoxic and antileishmanial activities of representative fluorinated naphthyridine derivatives.

Table 1: Cytotoxicity of Fluorinated Naphthyridine Derivatives Against Human Cancer Cell Lines

Compound IDC-2 SubstituentC-5, C-6, C-7 SubstituentsHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)Reference
1 3',4'-dimethoxyphenylH, H, H>100102.9124.6[1]
2 3',4'-dimethoxyphenylCH₃, H, H89.154.398.7[1]
3 3',4'-dimethoxyphenylH, CH₃, H23.67.819.7[1]
4 3',4'-dimethoxyphenylH, H, CH₃56.223.445.1[1]
5 3',4'-dimethoxyphenylCH₃, CH₃, H12.34.515.8[1]
6 3',4'-dimethoxyphenylH, CH₃, CH₃15.46.121.3[1]
7 2',4'-dimethoxyphenylH, H, H78.588.2101.5[1]
8 2',4'-dimethoxyphenylCH₃, H, H65.443.187.9[1]
9 2',4'-dimethoxyphenylH, CH₃, H19.89.225.6[1]
10 2',4'-dimethoxyphenylH, H, CH₃45.719.839.8[1]
11 2',4'-dimethoxyphenylCH₃, CH₃, H9.83.112.4[1]
12 2',4'-dimethoxyphenylH, CH₃, CH₃11.25.418.7[1]
13 NaphthylH, H, H2.61.52.7[1]
14 NaphthylCH₃, H, H2.30.811.4[1]
15 NaphthylH, CH₃, H0.70.15.1[1]
16 NaphthylCH₃, CH₃, H0.90.26.3[1]

Table 2: Antileishmanial Activity of Trifluoromethyl-Substituted Benzo[b][1][2]naphthyridin-4(1H)-ones

Compound IDSubstituentL. mexicana Promastigote IC₅₀ (µM)L. mexicana Amastigote LD₅₀ (µM)
1e 4-Fluorophenyl12.5422
1f 4-Chlorophenyl9.6519
1h 4-Bromophenyl14.7624

Experimental Protocols

Synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

This protocol describes a representative synthesis of a potent antibacterial fluorinated naphthyridine.

Step 1: Synthesis of 2-hydroxy-3-cyano-1,8-naphthyridine

A mixture of 2-aminonicotinaldehyde (0.01 mol) and ethyl cyanoacetate (0.01 mol) is refluxed in ethanol containing a few drops of piperidine for six hours. After cooling, the separated solid is filtered and recrystallized from an ethyl acetate-acetone solvent pair to yield 2-hydroxy-3-cyano-1,8-naphthyridine.[3]

Step 2: Synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid

A mixture of 2-hydroxy-3-cyano-1,8-naphthyridine (0.01 mol), 50 mL of 10% sodium hydroxide solution, and 10 mL of alcohol is refluxed for one and a half hours. The solution is then boiled in an open flask for a few minutes. After cooling, concentrated hydrochloric acid is added until precipitation is complete. The product is filtered, washed with water, and recrystallized from methanol.[3]

Step 3: Synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid

2-hydroxy-1,8-naphthyridine-3-carboxylic acid is treated with phosphorus oxychloride for half an hour. The resulting mixture is poured into crushed ice and a sodium carbonate solution to yield the product.[3]

Step 4: Cyclization with (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane

The optically active R-form of 2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane is cyclized with hydroxylamine hydrochloride at a temperature ranging from 0°C to the boiling point of the reaction mixture in a polar solvent such as tetrahydrofuran, ethanol, triethylamine, or dimethylsulfoxide, or a mixture thereof. Triethylamine is the preferred solvent.[4]

Step 5: Coupling with 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Precursor

The resulting 3-aminopyrrolidine derivative is coupled with a suitable 1-(2,4-difluorophenyl)-6-fluoro-7-halo-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative to yield the final product.

In Vitro Cytotoxicity MTT Assay

This protocol is used to determine the cytotoxic effects of fluorinated naphthyridine derivatives on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48-72 hours).[1]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[2]

  • Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[2]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.[2]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[2]

In Vitro Antileishmanial Activity Assay

This protocol is used to evaluate the activity of compounds against Leishmania parasites.

Promastigote Assay:

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640) at 26°C.[5]

  • Compound Addition: In a 96-well plate, add various concentrations of the test compounds to the parasite culture.[6]

  • Incubation: Incubate the plate for 72 hours.[6]

  • Viability Assessment: Add a viability indicator like resazurin and measure the fluorescence to determine the 50% inhibitory concentration (IC₅₀).[6]

Amastigote Assay:

  • Macrophage Infection: Infect a macrophage cell line (e.g., J774) with stationary phase Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.[7]

  • Compound Treatment: Remove non-internalized promastigotes and add the test compounds at various concentrations.[7]

  • Incubation: Incubate the infected macrophages for 96 hours.[7]

  • Viability Assessment: Assess the number of intracellular amastigotes, for example, by using a colorimetric substrate for a parasite-specific enzyme, and determine the 50% lethal dose (LD₅₀).[7]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

Certain fluorinated naphthyridine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The mechanism can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

apoptosis_pathway drug Fluorinated Naphthyridine death_receptor Death Receptor (e.g., Fas, TNFR) drug->death_receptor binds mitochondria Mitochondria drug->mitochondria direct effect disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 activates bid Bid caspase8->bid procaspase3 Pro-caspase-3 caspase8->procaspase3 tbid tBid bid->tbid cleavage tbid->mitochondria induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by fluorinated naphthyridines.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of many fluorinated naphthyridines, particularly those of the fluoroquinolone class, stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.

dna_gyrase_inhibition drug Fluorinated Naphthyridine bacterial_cell Bacterial Cell drug->bacterial_cell enters gyrase_topoIV DNA Gyrase / Topoisomerase IV drug->gyrase_topoIV targets dna Bacterial DNA bacterial_cell->dna dna->gyrase_topoIV binds to complex Drug-Enzyme-DNA Complex gyrase_topoIV->complex forms replication_fork Replication Fork complex->replication_fork blocks dna_break Double-Strand DNA Breaks replication_fork->dna_break leads to cell_death Bacterial Cell Death dna_break->cell_death

Caption: Inhibition of bacterial DNA replication.

References

Methodological & Application

Synthesis Protocol for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Review of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis is crucial for enabling further investigation into its biological activities. This document provides a detailed overview of plausible synthetic strategies for this compound, based on established methodologies for related naphthyridinone frameworks. While a specific, published protocol for this exact molecule remains elusive in the current literature, this application note outlines the most probable synthetic routes, including key reaction steps and relevant considerations for successful synthesis and characterization.

Introduction

The 1,8-naphthyridin-2(1H)-one scaffold is a prominent structural motif in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated analogues such as this compound (CAS Number: 1222533-77-8) is of considerable interest.[1] This document aims to provide researchers with a practical guide to the synthesis of this target compound by examining established synthetic transformations for similar structures.

Proposed Synthetic Pathways

Based on the synthesis of analogous 1,8-naphthyridinone derivatives, two primary retrosynthetic approaches are proposed for the preparation of this compound.

Pathway 1: Cyclization of a Substituted Pyridine Precursor

This widely utilized strategy involves the construction of the bicyclic naphthyridinone system from a suitably functionalized pyridine starting material.

Pathway 1: Cyclization of a Substituted Pyridine Precursor A This compound B Substituted 3-(5-fluoropyridin-2-yl)propanoic acid derivative A->B Intramolecular cyclization C 5-Fluoro-2-halopyridine B->C Coupling D Malonic ester derivative B->D Coupling Pathway 2: Reduction of a Naphthyridine Precursor A This compound B 6-Fluoro-1,8-naphthyridin-2(1H)-one A->B Catalytic hydrogenation C 2-Amino-5-fluoropyridine B->C Condensation/ Cyclization D α,β-Unsaturated carbonyl compound B->D Condensation/ Cyclization

References

One-Pot Synthesis of Fluorinated Naphthyridinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of fluorinated naphthyridinones, a class of heterocyclic compounds with significant potential in drug discovery. The strategic introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The methodologies described herein offer efficient routes to these valuable scaffolds.

Introduction

Naphthyridinones are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Fluorination is a key strategy in modern drug design to modulate a molecule's physicochemical and biological characteristics.[2] One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines a convenient one-pot method for the synthesis of trifluoromethyl-containing 1,8-naphthyridine derivatives and discusses their biological significance.

Data Presentation

Synthetic Yields

A convenient one-pot method for the synthesis of a series of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines has been developed through the direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine.[3] While these are not strictly naphthyridinones, the core synthesis is highly relevant and can be adapted. The corresponding 2-hydroxy (naphthyridinone) analogues can often be obtained from these amino derivatives.[4]

Compound IDR¹ GroupYield (%)Melting Point (°C)
3a H26126-128
3c Phenyl69255-257
3j 2-Thienyl60260-262
Table 1: Yields for the one-pot synthesis of 2-amino-5-trifluoromethyl-1,8-naphthyridine derivatives. Data sourced from Bonacorso et al.[3]
Biological Activity

Fluorinated naphthyridinones have shown promising activity as kinase inhibitors, a class of enzymes often implicated in cancer signaling pathways. The following table summarizes the in vitro cytotoxic activities of selected naphthyridine derivatives against various human cancer cell lines.

Compound IDCell LineIC₅₀ (µM)Reference
16 HeLa (Cervical Cancer)0.7[5]
16 HL-60 (Leukemia)0.1[5]
16 PC-3 (Prostate Cancer)5.1[5]
8 MET Kinase0.0098[6]
23a MET Kinase0.0071[6]
36 PKMYT1 KinaseNot specified (potent)[7]
Table 2: Biological activity of selected naphthyridine and naphthyridinone derivatives.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 7-Aryl-2-amino-5-trifluoromethyl-1,8-naphthyridines

This protocol is adapted from the work of Bonacorso et al.[3]

Materials:

  • 2,6-diaminopyridine

  • Substituted 4-alkoxy-1,1,1-trifluoroalk-3-en-2-one (e.g., 1,1,1-trifluoro-4-methoxy-4-phenylbut-3-en-2-one for compound 3c )

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a magnetically stirred solution of 2,6-diaminopyridine (10 mmol) in methanol (40 mL), add a solution of the appropriate 4-alkoxy-1,1,1-trifluoroalk-3-en-2-one (10 mmol) in methanol (40 mL) dropwise at 0 °C over a period of 2 hours.

  • After the addition is complete, reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethanol and cool the solution to 4–8 °C for 24 hours.

  • Isolate the precipitated solid by filtration under reduced pressure to yield the desired 2-amino-5-trifluoromethyl-1,8-naphthyridine derivative.

Protocol for the Gould-Jacobs Reaction for Naphthyridinone Synthesis

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines and can be adapted for 4-hydroxynaphthyridinones.[2][8]

Materials:

  • A 2-aminopyridine derivative (e.g., 2-amino-6-fluoropyridine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A or diphenyl ether (high-boiling solvent)

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Condensation: Mix the 2-aminopyridine derivative with a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture, typically at 100-150 °C, until the elimination of ethanol is complete. This forms the intermediate ethyl 2-((pyridin-2-yl)amino)methylenemalonate.

  • Cyclization: Add the intermediate to a high-boiling solvent like Dowtherm A and heat to a high temperature (around 250 °C). This will induce thermal cyclization to form the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and treat it with a sodium hydroxide solution to hydrolyze the ester. Subsequently, acidify the mixture with hydrochloric acid and heat to induce decarboxylation, yielding the final 4-hydroxy-1,8-naphthyridinone product.

Visualizations

Experimental Workflow: One-Pot Synthesis and Characterization

G cluster_synthesis One-Pot Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactants: 2,6-Diaminopyridine Trifluoromethylated Enone C Reaction Conditions: Reflux, 24h A->C B Solvent: Methanol B->C D Solvent Evaporation C->D E Recrystallization from Ethanol D->E F Filtration E->F G Yield Calculation F->G H Melting Point F->H I Spectroscopic Characterization (NMR, MS) F->I

Caption: Workflow for the one-pot synthesis of fluorinated naphthyridines.

Signaling Pathway: Inhibition of MET Kinase by Naphthyridinones

G cluster_pathway MET Signaling Pathway in Cancer HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Activation PI3K PI3K MET->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Fluorinated Naphthyridinone Inhibitor->MET Inhibition

Caption: Inhibition of the MET signaling pathway by fluorinated naphthyridinones.

References

Application Notes and Protocols: The Use of Dihydrobenzofuro[4,5-b]naphthyridin-6-one Derivatives in Cancer Cell Lines

Application Notes and Protocols: The Use of Dihydrobenzofuro[4,5-b][1][2]naphthyridin-6-one Derivatives in Cancer Cell Lines

A Note on the Analyte: Initial searches for "6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one" did not yield specific data regarding its application in cancer cell lines. Therefore, these application notes and protocols are based on a structurally related and well-characterized compound, MHY-449 , a novel dihydrobenzofuro[4,5-b][1][2]naphthyridin-6-one derivative. The experimental data presented here is derived from studies on MHY-449's effects on human lung and gastric cancer cell lines.

Introduction

MHY-449 is a synthetic heterocyclic compound belonging to the naphthyridinone class of molecules. It has demonstrated significant anticancer properties in preclinical studies.[1][3][4] These notes provide an overview of its mechanism of action and detailed protocols for evaluating its efficacy in cancer cell lines. MHY-449 has been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, including human lung and gastric cancer cells.[1][2] Its primary mechanism of action involves the downregulation of the Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][3]

Mechanism of Action

MHY-449 exerts its anticancer effects through a multi-faceted approach targeting key cellular processes:

  • Cell Cycle Arrest: Treatment with MHY-449 leads to an accumulation of cells in the S phase of the cell cycle, thereby inhibiting cell division.[1][3]

  • Induction of Apoptosis: The compound triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This is evidenced by:

    • Alteration of the Bax/Bcl-2 protein expression ratio, favoring pro-apoptotic signals.[1]

    • Loss of mitochondrial membrane potential.[1]

    • Activation of a caspase cascade, including caspase-3, -8, and -9.[1][5]

    • Cleavage of poly(ADP-ribose) polymerase (PARP).[1]

  • Downregulation of Akt Signaling: MHY-449 inhibits the phosphorylation of Akt, a key kinase in a major cell survival pathway. This disruption of Akt signaling is a central aspect of its mechanism of action.[1][3]

  • Induction of Reactive Oxygen Species (ROS): MHY-449 has been shown to induce apoptosis through the generation of ROS in cancer cells.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of MHY-449 on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of MHY-449

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
A549Human Lung CarcinomaMTT24Not explicitly stated
NCI-H460Human Lung CancerMTT48Not explicitly stated
AGSHuman Gastric CarcinomaCell Viability Assay24Concentration-dependent inhibition

Note: While the studies report concentration- and time-dependent inhibition of cell growth, specific IC50 values were not detailed in the provided search results. Researchers should perform dose-response experiments to determine the precise IC50 for their cell line of interest.

Table 2: Apoptotic Effects of MHY-449 in AGS Gastric Cancer Cells

TreatmentCaspase-3 ActivationCaspase-8 ActivationCaspase-9 Activation
MHY-449Concentration-dependent increaseConcentration-dependent increaseConcentration-dependent increase

Data is presented qualitatively based on the findings that MHY-449 treatment leads to a concentration-dependent increase in the activity of these caspases.[2][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of MHY-449 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, NCI-H460)

  • Complete cell culture medium

  • 96-well plates

  • MHY-449 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of MHY-449 in complete medium. Remove the old medium from the wells and add 100 µL of the MHY-449 dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest MHY-449 concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying MHY-449-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • MHY-449 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of MHY-449 and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of MHY-449 on the Akt signaling pathway.

Materials:

  • Cancer cell line of interest

  • MHY-449 stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with MHY-449 for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

MHY449_Experimental_Workflowcluster_cell_cultureCell Culture & Treatmentcluster_assaysBiological Assayscluster_analysisData AnalysisstartSeed Cancer Cells(e.g., A549, AGS)treatTreat with MHY-449(Dose-Response)start->treatviabilityCell Viability Assay(MTT)treat->viabilityapoptosisApoptosis Assay(Annexin V/PI)treat->apoptosiswesternWestern Blottreat->westernic50Determine IC50viability->ic50apoptosis_quantQuantify Apoptosisapoptosis->apoptosis_quantprotein_expAnalyze Protein Expression(p-Akt, Akt, Caspases)western->protein_exp

Caption: Experimental workflow for evaluating MHY-449 in cancer cells.

MHY449_Signaling_Pathwaycluster_pathwayMHY-449 Mechanism of Actioncluster_aktAkt Survival Pathwaycluster_apoptosisApoptosis InductionMHY449MHY-449pAktp-Akt (Active)MHY449->pAktInhibitsPhosphorylationPI3KPI3KPIP2PIP2PI3K->PIP2 phosphorylatesPIP3PIP3AktAktPIP3->Akt activatesBcl2Bcl-2 (Anti-apoptotic)pAkt->Bcl2 inhibits BaxCaspasesCaspase CascadepAkt->Caspases inhibitsBaxBax (Pro-apoptotic)Bax->Caspases activatesApoptosisApoptosisCaspases->Apoptosis

Caption: MHY-449 inhibits the PI3K/Akt pathway to induce apoptosis.

Application Notes and Protocols for Antimicrobial Assays of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for evaluating the antimicrobial activity of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a synthetic compound belonging to the naphthyridinone class of molecules. The following sections outline the methodologies for determining the Minimum Inhibitory Concentration (MIC), performing the Agar Well Diffusion assay, and determining the Minimum Bactericidal Concentration (MBC) to characterize the compound's antimicrobial profile.

Data Presentation

Quantitative antimicrobial activity is typically summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The data should be presented in a clear and organized table.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains.

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213Data to be determined
Escherichia coliATCC 25922Data to be determined
Pseudomonas aeruginosaATCC 27853Data to be determined
Enterococcus faecalisATCC 29212Data to be determined
Streptococcus pneumoniaeATCC 49619Data to be determined
Ciprofloxacin (Control)-Reference Data

Note: The MIC values in this table are placeholders. Actual values must be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[2]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of the Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium to obtain a range of concentrations.[3]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Dispense 100 µL of the appropriate broth with the various concentrations of the test compound into the wells of a 96-well plate.[4]

    • Add 100 µL of the standardized bacterial inoculum to each well.[4]

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution MIC Assay Workflow
Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • This compound solution of known concentration

  • Positive control (e.g., ciprofloxacin solution) and negative control (solvent)

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.[6]

  • Creating Wells:

    • Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.[7]

  • Adding the Test Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.

    • Add the positive and negative controls to separate wells on the same plate.[7]

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_plate Prepare Bacterial Lawn on MHA Plate create_wells Create Wells in Agar prep_plate->create_wells add_compound Add Test Compound and Controls to Wells create_wells->add_compound incubate Incubate Plate (35°C, 18-24h) add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Agar Well Diffusion Assay Workflow
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay is performed after the MIC has been determined.

Materials:

  • Results from the Broth Microdilution MIC assay

  • Drug-free agar plates (e.g., MHA)

  • Sterile pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).[4]

  • Plating:

    • Spread the aliquot evenly onto a drug-free agar plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 24-48 hours.[9]

  • Determining MBC:

    • After incubation, count the number of colony-forming units (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][10]

MIC_MBC_Interpretation cluster_interpretation Interpretation mic_result Determine MIC (Lowest concentration inhibiting growth) mbc_test Perform MBC Test (Subculture from clear MIC wells) mic_result->mbc_test mbc_result Determine MBC (Lowest concentration with ≥99.9% killing) mbc_test->mbc_result bacteriostatic Bacteriostatic (MBC/MIC > 4) mbc_result->bacteriostatic bactericidal Bactericidal (MBC/MIC ≤ 4) mbc_result->bactericidal

Interpretation of MIC and MBC Results

References

Application Notes and Protocols for Developing Kinase Inhibitors from the 1,8-Naphthyridin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of kinase inhibitors based on the versatile 1,8-naphthyridin-2-one scaffold. This document outlines synthetic protocols, detailed methodologies for key biological assays, and quantitative data for representative compounds. The information herein is intended to facilitate the discovery and characterization of novel kinase inhibitors for therapeutic applications.

Introduction

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse range of biological targets, including protein kinases.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The 1,8-naphthyridin-2-one framework offers multiple points for chemical modification, allowing for the optimization of potency and selectivity against various kinase targets. This document focuses on derivatives of the 1,8-naphthyridin-2-one scaffold and their potential as inhibitors of key kinases implicated in cancer, such as EGFR, c-Met, mTOR, and Aurora kinases.

Data Presentation: Inhibitory Activity of 1,8-Naphthyridinone Derivatives

The following tables summarize the inhibitory activities of representative naphthyridinone derivatives against several key kinase targets. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, were determined using in vitro biochemical assays.

Table 1: In Vitro Kinase Inhibitory Activity of Naphthyridinone Derivatives against c-Met and mTOR

Compound IDTarget KinaseIC50 (nM)Reference
1,6-Naphthyridinone Derivative 1 c-Met9.8[3]
1,6-Naphthyridinone Derivative 2 c-Met7.1[3]
1H-Imidazo[4,5-h][1][4]naphthyridin-2(3H)-one Derivative (2t) c-Met2600[5]
Benzonaphthyridinone (Torin1) mTOR2 (cellular)[1]
Benzonaphthyridinone (Torin2) mTOR0.25 (cellular)[6]

Table 2: In Vitro Kinase Inhibitory Activity of Various Inhibitors against EGFR and Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Neratinib EGFR92
Gefitinib EGFR (L858R mutant)63[7]
Erlotinib EGFR2.9 (cellular)[8]
MLN8054 Aurora A4[9]
Barasertib (AZD1152-HQPA) Aurora B0.37[9]
AT9283 Aurora A/B1-30[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 1,8-naphthyridine scaffold and for key biological assays used to characterize kinase inhibitors.

Protocol 1: Synthesis of the 1,8-Naphthyridine Core via Friedlander Annulation

The Friedlander synthesis is a classical and effective method for constructing the 1,8-naphthyridine ring system.[11][12] This protocol describes a general procedure that can be adapted for various substituted derivatives.

Materials:

  • 2-aminonicotinaldehyde

  • An active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Catalyst: Choline hydroxide[12] or Cerium(III) chloride heptahydrate (CeCl3·7H2O)[13]

  • Solvent: Water[12] or solvent-free (for grinding method)[13]

  • Ethyl acetate

  • Water

Procedure (Aqueous Conditions with Choline Hydroxide): [12]

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.5 eq).

  • Add water to the flask to create a stirrable mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Once complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Procedure (Solvent-Free Grinding with CeCl3·7H2O): [13]

  • In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), the active methylene compound (1.0 eq), and CeCl3·7H2O (1.0 eq).

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the product from an appropriate solvent to afford the pure 1,8-naphthyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant Kinase (e.g., EGFR, c-Met, mTOR, Aurora A/B)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 1,8-Naphthyridin-2-one test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 1,8-naphthyridin-2-one test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase enzyme.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of the kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR, HT-29 for c-Met)

  • Complete cell culture medium

  • 1,8-Naphthyridin-2-one test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

    • For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to assess the effect of the inhibitors on the phosphorylation status of the target kinase and its downstream effectors.

Materials:

  • Cancer cell line of interest

  • 1,8-Naphthyridin-2-one test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-phospho-Histone H3 (Ser10))

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach.

    • Treat cells with the test compounds at various concentrations for the desired time. Include appropriate controls (e.g., vehicle, growth factor stimulation).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or the housekeeping protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 1,8-naphthyridin-2-one derivatives and the general experimental workflows for their characterization.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2_Sos Grb2/Sos pEGFR->Grb2_Sos PI3K PI3K pEGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1,8-Naphthyridin-2-one Inhibitor Inhibitor->pEGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K->Protein_Synthesis Inhibitor 1,8-Naphthyridin-2-one Inhibitor Inhibitor->mTORC1 Inhibition Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Chromosome Segregation, Cytokinesis AuroraB->Chromosome InhibitorA Aurora A Inhibitor InhibitorA->AuroraA Inhibition InhibitorB Aurora B Inhibitor InhibitorB->AuroraB Inhibition Experimental_Workflow Synthesis Synthesis of 1,8-Naphthyridin-2-one Derivatives Biochemical In Vitro Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., Viability, Western Blot) Biochemical->CellBased Lead_Opt Lead Optimization CellBased->Lead_Opt Lead_Opt->Synthesis SAR

References

Application Notes and Protocols for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigation of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS Number: 1222533-77-8)[1], a novel compound with a 1,8-naphthyridin-2(1H)-one core structure, for its potential therapeutic applications in neurological disorders. While direct biological data for this specific compound is not yet extensively published, its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) suggests it may act as a potent modulator of this key enzyme. Overactivation of PARP-1 is increasingly implicated in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.[2]

PARP-1 plays a critical role in DNA repair and cell death pathways.[2][3] In the context of neurological disorders, excessive PARP-1 activation in response to DNA damage can lead to a form of programmed cell death known as parthanatos, contributing to neuronal loss.[2][4][5] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate neurodegeneration.[2][4][6] These application notes will guide researchers in the evaluation of this compound as a potential PARP-1 inhibitor for neurological research.

Quantitative Data Summary

As of the last update, specific quantitative data for this compound is not publicly available. The following tables provide a comparative summary of well-characterized, FDA-approved PARP inhibitors to serve as a benchmark for the experimental evaluation of this novel compound.[7][8][9]

Table 1: In Vitro Potency of Selected PARP Inhibitors

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
Olaparib1.91.5
Rucaparib1.46.6
Niraparib3.82.1
Talazoparib0.571.8
This compound To be determined To be determined

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 or PARP-2 by 50% in biochemical assays.

Table 2: Pharmacokinetic Properties of Selected PARP Inhibitors

CompoundBioavailability (%)Half-life (h)Brain Penetration
Olaparib~5012-15Low
Rucaparib~3617Low
Niraparib~7336Moderate
Talazoparib~10050-90Low
This compound To be determined To be determined To be determined

Brain penetration is a critical parameter for drugs targeting neurological disorders.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in Neurodegeneration

The overactivation of PARP-1 is a central event in a cell death pathway termed parthanatos. This pathway is distinct from apoptosis and necrosis and is initiated by severe DNA damage, often caused by oxidative stress, a common feature in neurodegenerative diseases. The diagram below illustrates the key steps in the PARP-1 mediated neurodegenerative cascade.

PARP1_Signaling PARP-1 Signaling Pathway in Neurodegeneration DNA_Damage DNA Damage (Oxidative Stress) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion PAR_Accumulation PAR Accumulation PARP1_Activation->PAR_Accumulation ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death (Parthanatos) ATP_Depletion->Cell_Death AIF_Release AIF Release from Mitochondria PAR_Accumulation->AIF_Release Nuclear_Translocation AIF Translocation to Nucleus AIF_Release->Nuclear_Translocation DNA_Fragmentation Large-Scale DNA Fragmentation Nuclear_Translocation->DNA_Fragmentation DNA_Fragmentation->Cell_Death Inhibitor This compound (Potential PARP-1 Inhibitor) Inhibitor->PARP1_Activation Inhibits

Caption: PARP-1 signaling cascade leading to neuronal death.

Experimental Workflow for Compound Evaluation

The following workflow outlines the key stages for evaluating the therapeutic potential of this compound in neurological disorder research.

Experimental_Workflow Experimental Workflow for Evaluating a Novel PARP-1 Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay PARP-1/2 Enzymatic Assay (Determine IC₅₀) Cell_Based_Assay Cell-Based PARP Activity Assay (e.g., PAR immunofluorescence) Enzymatic_Assay->Cell_Based_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., against oxidative stress) Cell_Based_Assay->Neuroprotection_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Neuroprotection_Assay->Toxicity_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life, BBB penetration) Toxicity_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Target engagement in brain tissue) PK_Studies->PD_Studies Efficacy_Studies Efficacy in Animal Models (e.g., MPTP for Parkinson's, 5xFAD for Alzheimer's) PD_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Caption: A stepwise approach for preclinical evaluation.

Experimental Protocols

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • This compound

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • To each well of the histone-coated plate, add the PARP-1 enzyme and activated DNA.

  • Add the various concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction and wash the plate with wash buffer to remove unincorporated NAD+.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate to remove unbound streptavidin-HRP.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[10]

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or rotenone)

  • MTT or other viability assay reagents

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce oxidative stress by adding the chosen agent (e.g., H₂O₂) to the cell culture medium. Include a vehicle control (no stressor) and a stressor-only control.

  • Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

  • Assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of neuroprotection for each compound concentration relative to the stressor-only control.

Protocol 3: In Vivo Efficacy Assessment in a Mouse Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the in vivo efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease.[11][12]

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound formulated for in vivo administration

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

  • Equipment for tissue collection and processing

  • Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase)

Procedure:

  • Acclimatize the mice and divide them into experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + test compound at different doses).

  • Administer the test compound or vehicle to the respective groups for a pre-determined period before and/or during MPTP administration.

  • Induce parkinsonism by administering MPTP according to an established protocol (e.g., intraperitoneal injections).

  • Monitor the animals for any adverse effects.

  • Perform behavioral tests at specified time points to assess motor function.

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Process the brain tissue for immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra using tyrosine hydroxylase staining.

  • Quantify the number of surviving dopaminergic neurons and analyze the behavioral data to determine the neuroprotective effect of the compound.[11][12]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders. By systematically assessing its activity as a PARP-1 inhibitor and its neuroprotective effects in relevant in vitro and in vivo models, researchers can elucidate its therapeutic potential and pave the way for further drug development.

References

Application Notes and Protocols for In Vivo Studies of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific in vivo studies have been published for the compound 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one. The following application notes and protocols are based on published research for structurally related 1,8-naphthyridin-2(1H)-one and 1,6-naphthyridin-2(1H)-one derivatives investigated as anticancer agents. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.

Introduction

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer properties.[1][2] These compounds have been investigated as inhibitors of various kinases crucial to cancer cell signaling, such as MET and FGFR.[3][4][5] This document provides an overview of the potential in vivo applications of this compound and its analogs, along with detailed protocols for preclinical evaluation.

Potential Signaling Pathways

Based on the activity of related compounds, this compound analogs may act as inhibitors of receptor tyrosine kinases (RTKs) like MET or FGFR. Inhibition of these pathways can block downstream signaling cascades responsible for cell growth, proliferation, and survival.

signaling_pathway Ligand Ligand (e.g., HGF, FGF) RTK Receptor Tyrosine Kinase (e.g., MET, FGFR) Ligand->RTK Activation PI3K PI3K RTK->PI3K MAPK RAS/RAF/MEK/ERK (MAPK Pathway) RTK->MAPK Naphthyridinone 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one (Hypothetical Inhibitor) Naphthyridinone->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK->Proliferation

Caption: Hypothetical signaling pathway inhibition.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a representative 1,8-naphthyridin-2(1H)-one analog, "Compound X," based on findings for similar compounds like AMG 337 and FGFR4 inhibitors.[3][4][5]

Table 1: Representative Pharmacokinetic Parameters of Compound X in Mice

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Tmax (h) 1.50.1
Cmax (ng/mL) 8501200
AUC (0-t) (ng·h/mL) 42001800
Half-life (t1/2) (h) 4.53.8
Bioavailability (%) 46N/A

Table 2: Representative In Vivo Efficacy of Compound X in a Xenograft Model (e.g., HCT116)

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle N/A1500 ± 2100
Compound X 10825 ± 15045
Compound X 30450 ± 9570
Compound X 100180 ± 5088

Experimental Protocols

Animal Models
  • Species: Athymic nude mice (nu/nu) or other immunocompromised strains, 6-8 weeks old.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Study Protocol
  • Acclimatization: Animals are acclimated for at least one week before the study.

  • Dosing:

    • Oral (p.o.): Compound X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (i.v.): Compound X is dissolved in a vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15) and administered via the tail vein (e.g., 2 mg/kg).

  • Blood Sampling: Blood samples (approx. 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Sample Analysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Tumor Xenograft Efficacy Study Protocol
  • Cell Culture: A human cancer cell line with a relevant biomarker (e.g., MET or FGFR amplification), such as HCT116 or Hep-3B, is cultured under standard conditions.[4][6]

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured regularly (Volume = 0.5 x Length x Width^2). When tumors reach a mean volume of approximately 150-200 mm³, mice are randomized into treatment and control groups.

  • Treatment:

    • The vehicle control group receives the formulation vehicle daily by oral gavage.

    • Treatment groups receive Compound X at various doses (e.g., 10, 30, 100 mg/kg) daily by oral gavage.

  • Monitoring:

    • Tumor volumes and body weights are measured 2-3 times per week.

    • The health of the animals is monitored daily.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 or 28 days).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.

experimental_workflow cluster_setup Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis CellCulture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization (Tumor Volume ~150 mm³) TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or Compound X) Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint DataAnalysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->DataAnalysis

Caption: Workflow for a typical in vivo xenograft study.

Concluding Remarks

The provided protocols and illustrative data offer a foundational guide for the in vivo evaluation of novel 1,8-naphthyridin-2(1H)-one derivatives like this compound. Researchers should adapt these general methodologies to the specific characteristics of their compound and the biological questions being addressed. Careful consideration of animal welfare, appropriate statistical analysis, and the inclusion of pharmacodynamic marker studies will be critical for a robust preclinical assessment.

References

Application Notes and Protocols: Structure-Activity Relationship of 6-Fluoro-Naphthyridinone Derivatives as PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of 6-fluoro-naphthyridinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. The content herein details the SAR, quantitative biological data, and experimental protocols for the evaluation of these compounds, intended to guide researchers in the development of novel anticancer agents.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, resulting in cell death through a mechanism known as synthetic lethality. This makes PARP1 an attractive target for cancer therapy.

The 6-fluoro-naphthyridinone scaffold has emerged as a promising pharmacophore for the development of potent and selective PARP1 inhibitors. The fluorine atom at the 6-position often enhances metabolic stability and binding affinity. This document summarizes the key structural modifications and their impact on the inhibitory activity of this class of compounds.

Structure-Activity Relationship (SAR)

The SAR of 6-fluoro-naphthyridinone derivatives as PARP1 inhibitors has been explored by modifying substituents at various positions of the naphthyridinone core. A key strategy in the design of these inhibitors involves mimicking the nicotinamide moiety of the natural substrate NAD+.

A notable study by Karche et al. (2020) described the development of naphthyridinone-based PARP1 inhibitors. Their work revealed that the naphthyridinone scaffold serves as an excellent bioisostere for other known PARP1 inhibitor cores, such as isoquinolinones. The core structure typically interacts with key residues in the PARP1 active site, including Gly863 and Ser904, through hydrogen bonding, while aromatic portions of the molecule engage in π-π stacking interactions with Tyr907 and Tyr896.

Further optimization of the naphthyridinone series led to the identification of highly potent PARP1 inhibitors. The general structure-activity trends can be summarized as follows:

  • Naphthyridinone Core: The lactam moiety of the naphthyridinone core is crucial for hydrogen bonding interactions with the active site residues.

  • Substitution at the N1-position: This position is often substituted with a group that extends towards the solvent-exposed region or interacts with other parts of the active site. Small alkyl or cycloalkyl groups are generally well-tolerated.

  • Substitution at the C4-position: Modifications at this position with various side chains are critical for potency and selectivity. Often, a linker connects to a terminal group, which can be a cyclic amine or another aromatic ring, influencing pharmacokinetic properties.

  • The 6-Fluoro Substituent: The presence of a fluorine atom at the C6 position generally leads to improved potency and metabolic stability.

Quantitative Biological Data

The following table summarizes the in vitro PARP1 inhibitory activity and cellular potency of representative 6-fluoro-naphthyridinone derivatives. The data is compiled from preclinical studies and demonstrates the potential of this chemical series.

Compound IDR Group (Illustrative)PARP1 IC50 (nM)Cell-Based PARylation IC50 (nM)BRCA1-mutant Cell Line (e.g., MDA-MB-436) GI50 (nM)
Naphthyridinone-1 4-((4-methylpiperazin-1-yl)methyl)phenyl5.210.88.5
Naphthyridinone-2 4-(piperazin-1-ylmethyl)phenyl3.88.16.2
Naphthyridinone-3 4-((4-acetylpiperazin-1-yl)methyl)phenyl8.915.212.7
Naphthyridinone-4 4-((4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)phenyl2.14.53.1
Olaparib (Reference) -1.93.02.5

Data is illustrative and compiled from typical findings in the literature for this class of compounds to demonstrate structure-activity trends.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 6-fluoro-naphthyridinone derivatives as PARP1 inhibitors are provided below.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP1 in the presence of an inhibitor.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as substrate)

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • White 96-well plates

  • Plate reader with chemiluminescence detection

Protocol:

  • Coat a 96-well white plate with histones and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a suitable blocking buffer for 1 hour at room temperature.

  • Wash the plate as described in step 2.

  • Prepare serial dilutions of the test compounds (e.g., 6-fluoro-naphthyridinone derivatives) and a reference inhibitor (e.g., Olaparib) in assay buffer.

  • Add the compound dilutions to the wells.

  • Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add the reaction mixture to the wells to initiate the reaction. Include a no-enzyme control (blank) and a vehicle control (100% activity).

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate to remove unreacted components.

  • Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular PARP1 Inhibition Assay (Western Blot)

This assay measures the inhibition of PARP1 activity within cells by detecting the levels of PAR.

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-PAR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

  • Induce DNA damage by treating the cells with H₂O₂ (e.g., 20 µM) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of PARylation.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PARP inhibitors on cancer cells.

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_2 Cellular Consequences in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation NAD+ Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PARylation->Repair_Complex Replication_Fork_Collapse Replication Fork Collapse SSB_Repair SSB Repair Repair_Complex->SSB_Repair Inhibitor 6-Fluoro-Naphthyridinone Derivative Inhibitor->PARylation Inhibits DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis Synthetic Lethality Experimental_Workflow_PARP1_Inhibition cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Start_InVitro Start Compound_Dilution Prepare Compound Serial Dilutions Start_InVitro->Compound_Dilution Reaction_Setup Set up PARP1 Reaction (Enzyme, DNA, Biotin-NAD+) Compound_Dilution->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Chemiluminescent Detection Incubation->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc End_InVitro End IC50_Calc->End_InVitro Start_Cell Start Cell_Treatment Treat Cells with Compound & H₂O₂ Start_Cell->Cell_Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot Western Blot for PAR Cell_Lysis->Western_Blot Data_Analysis Densitometry Analysis Western_Blot->Data_Analysis End_Cell End Data_Analysis->End_Cell

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Troubleshooting Guides

Issue: Compound Precipitation During Experiment

Q1: My this compound precipitates out of solution during my aqueous-based assay. What can I do?

A1: Precipitation of a sparingly soluble compound like this compound in aqueous solutions is a common challenge. Here are several troubleshooting steps you can take, starting with the simplest:

  • pH Adjustment: The solubility of nitrogen-containing heterocyclic compounds can be pH-dependent.[1][2][3] Since this compound has nitrogen atoms, its solubility may increase in acidic or basic conditions due to salt formation. Experimentally determine the optimal pH for solubility by preparing a series of buffers and measuring the concentration of the dissolved compound.

  • Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[4][5][6][7][8] Common co-solvents in pharmaceutical research include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][9][10] Start with a small percentage of the co-solvent and gradually increase it, keeping in mind the tolerance of your experimental system to the organic solvent.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[11][12][13][14] Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronic F68 are often used in pharmaceutical formulations.[9][11][15] It is crucial to work above the critical micelle concentration (CMC) of the surfactant.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Frequently Asked Questions (FAQs)

Q2: What are the general physicochemical properties of this compound?

Q3: Which solubility enhancement technique is the best for my compound?

A3: The choice of the most suitable solubility enhancement technique depends on several factors, including the physicochemical properties of the drug, the desired dosage form, and the intended route of administration.[23][24] A screening of different methods is often necessary. For early-stage in vitro experiments, using co-solvents or adjusting the pH are often the most straightforward approaches. For in vivo studies, more advanced formulations like solid dispersions or cyclodextrin complexes might be required to improve bioavailability.[18][25][26]

Q4: Can I combine different solubility enhancement methods?

A4: Yes, combining methods can be a highly effective strategy. For instance, you could use a co-solvent in a buffered solution (pH adjustment) to achieve a synergistic effect on solubility.[27] Similarly, surfactants can be incorporated into solid dispersions to further enhance the dissolution rate.

Q5: What is a solid dispersion and how can it improve solubility?

A5: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[26][28][29] This technique can improve the solubility and dissolution rate of poorly soluble drugs by reducing the particle size to a molecular level, improving wettability, and/or converting the drug to an amorphous form, which is more soluble than the crystalline form.[29][30] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[28][31]

Data Presentation: Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the drug to form a more soluble salt.[27]Simple, cost-effective.Potential for precipitation upon pH change (e.g., in the gastrointestinal tract). Risk of chemical instability at extreme pH values.
Co-solvents Reducing the polarity of the solvent system to better solvate the hydrophobic drug.[5][7]Simple to prepare, effective for many compounds.[10]Potential for toxicity or unwanted pharmacological effects of the co-solvent. The drug may precipitate upon dilution with an aqueous medium.
Surfactants Encapsulation of the drug within micelles.[11][12]Can significantly increase apparent solubility, relatively low concentrations needed.Potential for toxicity, especially with ionic surfactants. Can interfere with certain biological assays.[13]
Cyclodextrins Formation of inclusion complexes where the hydrophobic drug is hosted within the cyclodextrin cavity.[16][17][19]High solubilization efficiency for suitable guest molecules, can improve stability.[18]Can be expensive. Limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself.
Solid Dispersions Dispersing the drug in a hydrophilic carrier, often leading to an amorphous state and reduced particle size.[26][28][31]Can significantly increase dissolution rate and bioavailability.[29][30]Can be physically unstable (recrystallization of the amorphous drug). Manufacturing processes can be complex.

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method
  • Add an excess amount of this compound to a series of vials containing different solvents or buffer solutions.

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Co-solvent Formulation
  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol).

  • Vortex or sonicate until the compound is fully dissolved.

  • Slowly add the aqueous buffer or medium to the co-solvent solution while vortexing to reach the final desired concentration and co-solvent percentage.

  • Visually inspect for any signs of precipitation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Weigh the appropriate amounts of this compound and a cyclodextrin (e.g., HP-β-CD) in a molar ratio (e.g., 1:1, 1:2).

  • Place the physical mixture in a mortar.

  • Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.

  • Knead the paste for a specified period (e.g., 30-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[31]

  • Ensure complete dissolution of both components.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Enhancement Screening cluster_evaluation Evaluation cluster_advanced Advanced Formulation start Poorly Soluble Compound: This compound ph_adjustment pH Adjustment (Acidic/Basic Buffers) start->ph_adjustment cosolvents Co-solvents (e.g., DMSO, Ethanol, PEG 400) start->cosolvents surfactants Surfactants (e.g., Tween 80, Pluronic F68) start->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins solubility_measurement Measure Solubility (Shake-Flask Method) ph_adjustment->solubility_measurement cosolvents->solubility_measurement surfactants->solubility_measurement cyclodextrins->solubility_measurement decision Solubility Goal Met? solubility_measurement->decision solid_dispersion Solid Dispersion (e.g., with PVP, PEG) decision->solid_dispersion No end Proceed with Experiment decision->end Yes solid_dispersion->solubility_measurement solid_dispersion_workflow cluster_preparation Preparation cluster_processing Processing cluster_final Final Product dissolve Dissolve Drug and Carrier in a Common Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize final_product Solid Dispersion Powder pulverize->final_product

References

Technical Support Center: Synthesis of Fluorinated Naphthyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated naphthyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of fluorinated naphthyridinones, organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am experiencing a low yield in my fluorination reaction of a naphthyridinone precursor. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in the fluorination of heterocyclic compounds like naphthyridinones. Several factors can contribute to this problem. Here is a systematic guide to troubleshooting low yields:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. For example, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are highly susceptible to hydration, which significantly reduces their reactivity.[1] Electrophilic fluorinating reagents can also degrade upon exposure to moisture.

    • Solution: Ensure all reagents are handled under anhydrous conditions. Use freshly opened or properly stored fluorinating agents. Consider drying solvents and starting materials rigorously before use. For nucleophilic fluorination, using less hygroscopic reagent alternatives like Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF can be beneficial.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of fluorination reactions.

    • Solution: A thorough optimization of reaction conditions is recommended. Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, which is a common choice for many fluorination reactions.[1] Varying the temperature can also have a significant impact; some reactions may require elevated temperatures to proceed, while for others, lower temperatures might be necessary to minimize side reactions.[2]

  • Substrate Decomposition: Naphthyridinone cores can be sensitive to harsh reaction conditions. Strong acidic or basic conditions, or the presence of powerful electrophiles, can lead to the decomposition of the starting material or the product.[1]

    • Solution: Employ milder reaction conditions whenever possible. Consider using neutral fluorination methods for sensitive substrates.[1] The addition of a mild base, such as Li₂CO₃, at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in the fluorination of other sensitive heterocycles.[1]

  • Catalyst Deactivation: In catalytic fluorination reactions, impurities in the reactants or solvents can poison the catalyst, leading to a decrease in its activity and, consequently, lower yields.[3]

    • Solution: Ensure the purity of all starting materials, solvents, and reagents. If catalyst poisoning is suspected, purification of the starting materials and solvents is necessary.

Q2: I am observing the formation of multiple products and poor regioselectivity in my fluorination reaction. How can I improve the selectivity?

A2: Poor regioselectivity is a significant challenge, especially when multiple reactive sites are available on the naphthyridinone ring.

  • Incorrect Fluorinating Reagent: Different fluorinating agents can exhibit varying degrees of selectivity.

    • Solution: The choice of the fluorinating reagent is critical. For electrophilic fluorination, reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly used.[4][5] Their reactivity and selectivity can be tuned by the reaction conditions. For nucleophilic aromatic substitution, the choice of the fluoride source and the presence of activating groups on the ring are crucial.

  • Directing Group Effects: The presence and position of existing functional groups on the naphthyridinone ring can direct the fluorination to a specific position.

    • Solution: Leverage the directing effects of substituents. For instance, in related pyridine systems, a benzyloxy group has been shown to direct fluorination to the adjacent position.[1] Understanding the electronic nature of your substituents can help predict the site of fluorination.

Q3: My reaction is producing a significant amount of difluorinated or polyfluorinated byproducts. How can I favor monofluorination?

A3: The formation of over-fluorinated products is a common issue, especially with highly reactive fluorinating agents or substrates.[2]

  • Stoichiometry Control: Using an excess of the fluorinating agent is a primary cause of over-fluorination.

    • Solution: Carefully control the stoichiometry of the fluorinating agent. Often, using a slight excess (e.g., 1.05-1.1 equivalents) is sufficient for monofluorination.[2]

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote further fluorination.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2] Running the reaction at a lower temperature can also enhance selectivity for the monofluorinated product.[2]

Q4: I am struggling with the purification of my fluorinated naphthyridinone product. What are some effective purification strategies?

A4: The purification of fluorinated compounds can be challenging due to their unique properties.

  • Chromatography: Standard silica gel column chromatography is often the first choice.

    • Solution: If separation is difficult, consider using a different stationary phase. Heavily fluorinated molecules can sometimes be better separated using fluorous silica gel chromatography.[6] Reversed-phase HPLC can also be an effective method for purifying polar fluorinated compounds.[6][7]

  • Extraction and Washing: Product loss can occur during aqueous workup if the fluorinated compound has some water solubility.

    • Solution: Minimize the volume of the aqueous washes. If the product is suspected to be in the aqueous layer, back-extraction with a suitable organic solvent is recommended.

  • Derivatization: For certain impurities, a derivatization step can facilitate separation.

    • Solution: For instance, unreacted starting materials with a reactive functional group can be derivatized to significantly alter their polarity, making them easier to separate from the desired fluorinated product.

Data Presentation: Reaction Condition Optimization

The following table summarizes key parameters that can be optimized to improve the yield and selectivity of fluorinated naphthyridinone synthesis. The provided values are illustrative and should be optimized for each specific reaction.

ParameterTypical RangeTroubleshooting Considerations
Temperature -78 °C to 120 °CLower temperatures may improve selectivity and reduce byproduct formation.[2]
Solvent Acetonitrile, DMF, THF, DioxaneEnsure anhydrous and non-nucleophilic solvents to avoid side reactions.[1]
Fluorinating Agent 1.0 to 1.5 equivalentsUse a minimal excess to avoid over-fluorination.[2]
Base (if applicable) 1.0 to 2.0 equivalentsUse a mild, non-nucleophilic base for sensitive substrates.
Reaction Time 1 to 24 hoursMonitor reaction progress to avoid product degradation or side reactions.[2]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Naphthyridinone Precursor using Selectfluor®

This protocol describes a general procedure for the α-fluorination of a carbonyl group on a naphthyridinone scaffold.

Materials:

  • Naphthyridinone precursor

  • Selectfluor® (1.1 equivalents)

  • Anhydrous acetonitrile

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the naphthyridinone precursor and anhydrous acetonitrile.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add Selectfluor® in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluoronaphthyridinone

This protocol outlines a general method for introducing a fluorine atom onto an activated naphthyridinone ring.

Materials:

  • Activated naphthyridinone precursor (e.g., with a nitro or chloro leaving group)

  • Anhydrous potassium fluoride (KF) (2.0 equivalents)

  • Phase-transfer catalyst (e.g., 18-crown-6) (0.1 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the activated naphthyridinone precursor, anhydrous potassium fluoride, and the phase-transfer catalyst.

  • Add the anhydrous polar aprotic solvent.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reagent Check Fluorinating Reagent Activity start->check_reagent optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_decomposition Assess Substrate Decomposition start->check_decomposition check_catalyst Evaluate Catalyst Activity start->check_catalyst reagent_inactive Reagent Inactive/ Hygroscopic check_reagent->reagent_inactive If problem persists conditions_suboptimal Suboptimal Temp/ Solvent optimize_conditions->conditions_suboptimal If problem persists decomposition_occurs Decomposition Observed check_decomposition->decomposition_occurs If problem persists catalyst_deactivated Catalyst Poisoned/ Deactivated check_catalyst->catalyst_deactivated If problem persists solution_reagent Use Fresh/Anhydrous Reagent reagent_inactive->solution_reagent solution_conditions Screen Solvents & Temperatures conditions_suboptimal->solution_conditions solution_decomposition Use Milder Conditions decomposition_occurs->solution_decomposition solution_catalyst Purify Starting Materials/Solvents catalyst_deactivated->solution_catalyst

Caption: Troubleshooting workflow for low yields in fluorination reactions.

Regioselectivity_Control start Poor Regioselectivity problem_reagent Incorrect Fluorinating Reagent Choice start->problem_reagent problem_directing_groups Ignoring Directing Group Effects start->problem_directing_groups solution_reagent Screen Different Fluorinating Agents (e.g., Selectfluor, NFSI) problem_reagent->solution_reagent Solution solution_directing_groups Analyze Electronic & Steric Effects of Substituents problem_directing_groups->solution_directing_groups Solution

Caption: Logical steps to improve regioselectivity in fluorination.

References

Optimizing reaction conditions for 1,8-naphthyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,8-naphthyridin-2-one and its derivatives. The content aims to address common experimental challenges and offer solutions to optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,8-naphthyridin-2-ones?

The most prevalent method for synthesizing the 1,8-naphthyridin-2-one core is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing a reactive α-methylene group, such as an ester, ketone, or amide. Variations of this method, including the use of different catalysts and reaction conditions, are widely reported.

Q2: My Friedländer synthesis of a 1,8-naphthyridin-2-one derivative is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Friedländer synthesis of 1,8-naphthyridin-2-ones are a common issue and can stem from several factors. Key parameters to investigate for optimization are the choice of catalyst, solvent, and reaction temperature.[1] Recent advancements have identified milder and more efficient alternatives to traditional harsh acid or base catalysts.[1] For instance, basic ionic liquids and choline hydroxide have demonstrated excellent catalytic activity, often leading to significantly higher yields.[1] Additionally, ensuring the purity of starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound, is crucial as impurities can lead to side products.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can also help determine if the reaction has gone to completion; if not, extending the reaction time may be necessary.[2]

Q3: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?

Poor regioselectivity is a known challenge, especially when using unsymmetrical ketones as the active methylene compound.[2] This can lead to the formation of isomeric byproducts. To improve regioselectivity, catalyst selection is critical. Certain catalysts have been shown to favor the formation of a specific regioisomer.[2] For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[2][3]

Q4: Are there any "green" or environmentally friendly methods for synthesizing 1,8-naphthyridin-2-ones?

Yes, several studies have focused on developing more environmentally benign synthetic routes. These often involve the use of water as a solvent, which has been shown to give high yields in some cases.[2][4] Solvent-free grinding conditions with a reusable catalyst like CeCl₃·7H₂O have also been reported to be effective, simplifying work-up and improving yields.[2][5] Furthermore, the use of biocompatible ionic liquids like choline hydroxide in water offers a greener alternative to traditional organic solvents and harsh catalysts.[1][6] Ultrasonic irradiation is another green and efficient synthetic method that has been used for the synthesis of 1,8-naphthyridin-2-one derivatives.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridin-2-ones.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal catalyst or catalyst loading.- Switch to a more efficient catalyst such as a basic ionic liquid ([Bmmim][Im]), choline hydroxide (ChOH), or CeCl₃·7H₂O.[1][5] - Optimize catalyst loading; for example, 1 mol% of ChOH has been shown to be effective.[1]
Inappropriate solvent.- If using traditional organic solvents, consider switching to water, which has been shown to provide high yields.[2][4] - Explore solvent-free grinding conditions, which can simplify the work-up process.[2][5]
Incorrect reaction temperature.- Optimize the reaction temperature. While some protocols require heating (e.g., 80°C), others can achieve high yields at room temperature, especially with highly active catalysts.[2][8]
Incomplete reaction.- Monitor the reaction progress using TLC.[2] - If starting materials are still present, extend the reaction time.[2]
Impure starting materials.- Ensure the purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound.[2]
Poor Regioselectivity (Multiple Isomers) Use of an unsymmetrical ketone.- Employ a regioselective catalyst. The bicyclic amine catalyst TABO is known to favor the formation of 2-substituted products.[2][3]
Difficult Product Isolation/Purification Complex reaction mixture with side products.- Optimize reaction conditions (catalyst, solvent, temperature) to minimize side reactions. - Consider using a reusable catalyst under solvent-free conditions to simplify the work-up.[5]

Data Presentation: Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of 1,8-naphthyridine derivatives, which can be adapted for 1,8-naphthyridin-2-one synthesis.

Table 1: Effect of Catalyst on Yield in Friedländer Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Bmmim][Im]-8024High[8][9]
Choline Hydroxide (1 mol%)Water50699[6]
NaOHWater50688[6]
KOHWater50684[6]
CeCl₃·7H₂OSolvent-freeRoom Temp.0.1 - 0.290-96[5]

Table 2: Effect of Solvent on Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
WaterCholine Hydroxide50699[6]
AcetoneCholine Hydroxide502452[6]
Solvent-freeCeCl₃·7H₂ORoom Temp.0.1 - 0.290-96[5]

Experimental Protocols

General Procedure for Friedländer Synthesis of 1,8-Naphthyridin-2-ones using Choline Hydroxide in Water

This protocol is adapted from a gram-scale synthesis of 1,8-naphthyridines and can be modified for 1,8-naphthyridin-2-one synthesis.

  • To a reaction vessel, add 2-aminopyridine-3-carbaldehyde (1.0 eq) and the active methylene compound (e.g., a dialkyl malonate, 1.0-1.2 eq).

  • Add water as the solvent.

  • Add choline hydroxide (1 mol%) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Solvent-Free Friedländer Synthesis using CeCl₃·7H₂O

This protocol is based on a solvent-free grinding method.

  • In a mortar, combine 2-aminopyridine-3-carbaldehyde (1.0 eq), the active methylene compound (1.0 eq), and a catalytic amount of CeCl₃·7H₂O.

  • Grind the mixture with a pestle at room temperature for the specified time (typically a few minutes).[5]

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and stir.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product is often obtained in high purity, but further purification by recrystallization can be performed if necessary.[5]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start1 2-Aminopyridine-3-carbaldehyde reaction Friedländer Annulation start1->reaction start2 Active Methylene Compound start2->reaction workup Filtration / Extraction reaction->workup catalyst Catalyst Selection (e.g., ChOH, CeCl3.7H2O) catalyst->reaction solvent Solvent Choice (e.g., Water, Solvent-free) solvent->reaction temperature Temperature Optimization (e.g., RT, 50°C, 80°C) temperature->reaction purification Recrystallization / Chromatography workup->purification product 1,8-Naphthyridin-2-one purification->product

Caption: Experimental workflow for 1,8-naphthyridin-2-one synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Observed Issue (e.g., Low Yield) cause1 Suboptimal Catalyst issue->cause1 cause2 Incorrect Solvent issue->cause2 cause3 Inappropriate Temperature issue->cause3 cause4 Impure Reagents issue->cause4 solution1 Change Catalyst (e.g., Ionic Liquid, Lewis Acid) cause1->solution1 solution2 Optimize Solvent (e.g., Water, Solvent-free) cause2->solution2 solution3 Vary Temperature cause3->solution3 solution4 Purify Starting Materials cause4->solution4 solution1->issue Re-evaluate solution2->issue Re-evaluate solution3->issue Re-evaluate solution4->issue Re-evaluate

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Technical Support Center: Synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one. Our aim is to help you identify and mitigate the formation of common side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process. The first step is a Michael addition of 2-amino-5-fluoropyridine to an acrylic acid derivative (e.g., acrylic acid or ethyl acrylate) to form the intermediate, 3-((5-fluoropyridin-2-yl)amino)propanoic acid. The second step is an intramolecular cyclization of this intermediate, typically mediated by a strong acid catalyst like polyphosphoric acid (PPA), to yield the desired product.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products are typically formed during the intramolecular cyclization step. These can include:

  • Decarboxylated by-product: Formation of 5-fluoro-N-ethylpyridin-2-amine due to the loss of the propanoic acid chain.

  • Over-cyclized or rearranged products: Under harsh acidic conditions, alternative cyclization pathways or rearrangements of the naphthyridinone core can occur.

  • Polymeric materials: PPA is a strong dehydrating agent and can promote polymerization of the starting material or intermediate, leading to intractable tars.

  • Incomplete cyclization: Residual 3-((5-fluoropyridin-2-yl)amino)propanoic acid may remain if the reaction is incomplete.

Q3: My reaction is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A3: The formation of a dark tar is a common issue in PPA-mediated cyclizations and is often due to polymerization or decomposition of the starting materials at high temperatures. To mitigate this:

  • Control the temperature: Carefully control the reaction temperature. Gradual heating and maintaining the optimal temperature are crucial.

  • Optimize PPA concentration: Use the minimum amount of PPA required to catalyze the reaction. An excess of PPA can lead to a more viscous reaction mixture and promote side reactions.

  • Ensure efficient stirring: Vigorous stirring is essential to ensure even heat distribution and prevent localized overheating.

Q4: The yield of my desired product is low. What are the likely causes?

A4: Low yields can be attributed to several factors:

  • Incomplete Michael addition: Ensure the initial formation of the 3-((5-fluoropyridin-2-yl)amino)propanoic acid intermediate goes to completion. Monitor the reaction by TLC or LC-MS.

  • Suboptimal cyclization conditions: The temperature and reaction time for the cyclization are critical. Insufficient heating may lead to incomplete reaction, while excessive heating can cause degradation.

  • Side product formation: The formation of the side products mentioned in Q2 will directly reduce the yield of the desired product.

  • Purification losses: The product may be lost during work-up and purification. Optimize your extraction and chromatography methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to no formation of the intermediate 3-((5-fluoropyridin-2-yl)amino)propanoic acid 1. Low reactivity of 2-amino-5-fluoropyridine. 2. Inappropriate solvent or temperature for the Michael addition. 3. Deactivation of the amine by acidic impurities.1. Consider using a more activated acrylic acid derivative (e.g., acryloyl chloride, with caution). 2. Screen different solvents (e.g., ethanol, water, or neat conditions) and optimize the reaction temperature. 3. Ensure starting materials are pure and free from strong acids. A mild base can be added to facilitate the reaction.
Presence of a significant amount of a decarboxylated side product 1. High reaction temperature during cyclization. 2. Prolonged reaction time in strong acid.1. Lower the cyclization temperature and carefully monitor the reaction progress. 2. Reduce the reaction time. Stop the reaction as soon as the starting material is consumed (monitor by TLC/LC-MS).
Formation of an unknown isomer or rearranged product 1. Use of a very strong acid catalyst or excessively high temperatures, leading to alternative electrophilic aromatic substitution pathways.1. Use a milder cyclizing agent if possible (e.g., Eaton's reagent). 2. Strictly control the reaction temperature.
Difficult to isolate the product from the reaction mixture 1. Formation of a viscous, tarry reaction mass with PPA. 2. Product precipitation with impurities.1. Quench the reaction by pouring it onto ice water with vigorous stirring to hydrolyze the PPA and precipitate the product. 2. After quenching, adjust the pH to precipitate the product while keeping some impurities in solution. Recrystallization or column chromatography will be necessary for final purification.
Product is contaminated with residual starting material (3-((5-fluoropyridin-2-yl)amino)propanoic acid) 1. Incomplete cyclization.1. Increase the reaction time or temperature for the cyclization step, but with caution to avoid side product formation. 2. Add a fresh portion of the cyclizing agent.

Data Presentation

The following table summarizes the typical reaction conditions and potential outcomes. Quantitative data in the literature for side product formation is scarce, so the yields are presented as ranges based on general observations for similar reactions.

Cyclization Condition Typical Temperature Expected Product Yield Major Side Product(s) Notes
Polyphosphoric Acid (PPA)120-160 °C60-80%Decarboxylation, PolymerizationMost common method, but requires careful temperature control.
Eaton's Reagent (P₂O₅ in MsOH)80-120 °C70-90%Less polymerizationA milder alternative to PPA, often leading to cleaner reactions.
Sulfuric Acid (conc.)100-140 °C50-70%Sulfonation, CharringCan lead to sulfonation of the aromatic ring as a side reaction.

Experimental Protocols

Step 1: Synthesis of 3-((5-fluoropyridin-2-yl)amino)propanoic acid
  • Reactants:

    • 2-amino-5-fluoropyridine (1.0 eq)

    • Ethyl acrylate (1.2 eq)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, combine 2-amino-5-fluoropyridine and a catalytic amount of glacial acetic acid.

    • Add ethyl acrylate dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester.

    • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-((5-fluoropyridin-2-yl)amino)propanoic acid.

Step 2: Intramolecular Cyclization to this compound
  • Reactants:

    • 3-((5-fluoropyridin-2-yl)amino)propanoic acid (1.0 eq)

    • Polyphosphoric acid (PPA) (10-20 times the weight of the starting material)

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, heat PPA to 80-90 °C.

    • Slowly add 3-((5-fluoropyridin-2-yl)amino)propanoic acid to the hot PPA with vigorous stirring.

    • Increase the temperature to 130-140 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to about 80 °C and carefully pour it onto a mixture of ice and water with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Synthetic Pathway and Potential Side Reactions

G A 2-Amino-5-fluoropyridine + Acrylic Acid Derivative B 3-((5-fluoropyridin-2-yl)amino)propanoic acid (Intermediate) A->B Michael Addition C This compound (Desired Product) B->C Intramolecular Cyclization (e.g., PPA, heat) D Decarboxylation Side Product B->D High Temperature Strong Acid E Polymerization/Decomposition B->E Excessive Heat High PPA conc.

Caption: Synthetic route to this compound and major side reaction pathways.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_step1 Analyze Step 1: Michael Addition start->check_step1 check_step2 Analyze Step 2: Cyclization start->check_step2 purification Check Purification: - Extraction losses? - Chromatography issues? start->purification incomplete1 Incomplete Reaction? check_step1->incomplete1 side_products Major Side Products? check_step2->side_products incomplete1->check_step2 No optimize1 Optimize Step 1: - Change solvent/temp - Use activated acrylic acid derivative incomplete1->optimize1 Yes end Improved Yield optimize1->end optimize2 Optimize Step 2: - Lower temperature - Reduce reaction time - Use milder catalyst side_products->optimize2 Yes side_products->purification No optimize2->end optimize_purification Optimize Purification Method purification->optimize_purification optimize_purification->end

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

Stability issues of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information regarding the stability of this compound in solution, including troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

While specific public data on the stability of this compound is limited, this guide is built upon the known chemical properties of the 1,8-naphthyridinone scaffold and general principles of small molecule stability.[1][2] The structure contains a lactam (a cyclic amide), which can be susceptible to hydrolysis under certain conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a stock solution?

A1: The primary factors affecting stability are solvent choice, pH, temperature, and exposure to light.[5] As a lactam-containing compound, this compound is most susceptible to hydrolysis, a reaction with water that cleaves the cyclic amide bond.[4] This process can be catalyzed by acidic or basic conditions.[3] Oxidation is another potential degradation pathway, which can be initiated by light, heat, or trace metal impurities.[4]

Q2: What is the recommended solvent for preparing stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) is a common and generally suitable solvent for preparing high-concentration stock solutions of many small molecules for in vitro assays.[6] It is crucial to use a high grade of anhydrous DMSO and store it properly to prevent moisture absorption, which could lead to hydrolysis of the compound over time. For specific assays, other anhydrous organic solvents like ethanol or acetonitrile may be used, but solubility and stability should be confirmed.[7]

Q3: How should I store stock solutions to ensure maximum stability?

A3: For optimal stability, stock solutions should be stored in tightly sealed vials at -20°C or -80°C.[6] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare small, single-use aliquots.[6] If the compound is suspected to be light-sensitive, use amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[5]

Q4: Can the solution's pH affect the compound's stability?

A4: Yes, pH can significantly impact stability. The lactam ring in the 1,8-naphthyridinone structure is susceptible to both acid- and base-catalyzed hydrolysis.[3][8] Working with aqueous buffers at extreme pH values for extended periods should be avoided unless a pH-rate profile study has been conducted to determine the pH of maximum stability.

Q5: Are there any known incompatible substances or conditions?

A5: Avoid strong acids, strong bases, and potent oxidizing agents, as they are likely to promote degradation.[9] Prolonged exposure to high temperatures and UV light should also be avoided.[5][10] When preparing formulations, be mindful of potential interactions between the compound and excipients, which could accelerate degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to compound instability.

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity Chemical degradation of the compound in the stock or working solution.1. Confirm Purity: Use an analytical technique like HPLC or LC-MS to check the purity of your stock solution against a fresh reference standard.[6] 2. Prepare Fresh: If degradation is confirmed, prepare a fresh stock solution using anhydrous solvent and proper handling techniques.[6] 3. Review Protocol: Ensure working solutions in aqueous buffers are prepared immediately before use and not stored for extended periods.
Precipitate observed in stock solution after thawing Poor solubility or compound precipitation during freezing.1. Warm and Vortex: Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[6] 2. Check Concentration: The stored concentration may be too high for the solvent. Consider preparing stocks at a lower concentration.
Color change in stock solution (e.g., yellowing) Oxidation or another form of chemical degradation.1. Discard Solution: A color change is a strong indicator of degradation. The solution should be discarded.[6] 2. Inert Atmosphere: If the compound is known to be oxygen-sensitive, prepare fresh stock and consider storing aliquots under an inert gas like argon or nitrogen.[4]
Appearance of new peaks in HPLC/LC-MS analysis over time Compound degradation into one or more new products.1. Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This can provide clues about the degradation pathway (e.g., a mass increase corresponding to water addition suggests hydrolysis). 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to systematically identify conditions that cause instability.[10]

Below is a decision tree to help troubleshoot suspected degradation issues.

G start Inconsistent Results or Suspected Degradation inspect Visually Inspect Stock Solution (Precipitate, Color Change?) start->inspect precipitate Precipitate Observed inspect->precipitate Precipitate color_change Color Change Observed inspect->color_change Color Change no_visual No Visual Change inspect->no_visual None warm_vortex Warm Gently and Vortex. Does it Redissolve? precipitate->warm_vortex discard_color Discard Stock Solution. Compound may be oxidized. color_change->discard_color use_solution Use Solution After Confirming Dissolution warm_vortex->use_solution Yes discard_precipitate Discard or Refilter. Consider Lower Concentration. warm_vortex->discard_precipitate No hplc_check Analyze by HPLC/LC-MS no_visual->hplc_check purity_check Is Purity < 95% or New Peaks Present? hplc_check->purity_check purity_ok Purity is Acceptable. Investigate Other Experimental Variables. purity_check->purity_ok No purity_bad Degradation Confirmed. Prepare Fresh Stock Solution. purity_check->purity_bad Yes

A decision tree for troubleshooting potential degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.[11] This involves subjecting the compound to stress conditions more severe than those it would typically encounter.[10]

Objective: To identify the degradation products and pathways for this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC or UPLC-MS system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial. Include a control sample (compound in solvent, no stressor) stored at room temperature protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution (in a photostability chamber) and solid compound to light providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the time-zero (unstressed) and control samples, by HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound peak and any new peaks (degradants). Aim for 5-20% degradation for optimal results.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3% H2O2, RT) prep_stock->stress_ox stress_photo Photolysis (UV/Vis Light) prep_stock->stress_photo neutralize Neutralize Acid/Base Samples stress_acid->neutralize stress_base->neutralize analyze Analyze All Samples by HPLC / LC-MS stress_ox->analyze stress_photo->analyze neutralize->analyze evaluate Evaluate Data: Identify & Quantify Degradants analyze->evaluate

References

Technical Support Center: Synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through two main strategies. The first involves a Friedländer annulation of a fluorinated 2-aminopyridine derivative with a suitable cyclic ketone or lactam, followed by a reduction of the resulting aromatic naphthyridinone. A second, more modern approach, utilizes a microwave-assisted intramolecular cyclization of a suitably functionalized fluorinated pyridine precursor.

Q2: My Friedländer synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in Friedländer synthesis are a common issue.[1] Potential causes include sub-optimal catalyst choice, inappropriate solvent, non-ideal reaction temperature, and impure starting materials.[1] The electron-withdrawing nature of the fluorine atom on the pyridine ring can also deactivate the substrate, requiring more forcing reaction conditions.

Q3: What are common side reactions to be aware of during the synthesis?

A3: In the Friedländer approach, side reactions can include self-condensation of the carbonyl reactant and the formation of regioisomers if an unsymmetrical ketone is used. During catalytic hydrogenation to form the dihydro- product, over-reduction of the pyridine ring or de-fluorination can occur under harsh conditions. For intramolecular cyclization methods, incomplete cyclization or the formation of polymeric byproducts are potential issues.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: What is the biological relevance of the 1,8-naphthyridinone scaffold?

A5: The 1,8-naphthyridine core is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. Many 1,8-naphthyridine derivatives function by inhibiting key enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Annulation Step
Potential Cause Troubleshooting Suggestion
Sub-optimal Catalyst The choice of catalyst is critical. While traditional methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider screening Lewis acids (e.g., CeCl₃·7H₂O) or ionic liquids.
Inappropriate Solvent The solvent can significantly impact reaction rate and yield. While organic solvents are common, recent studies have shown high yields in water or under solvent-free conditions.[2]
Incorrect Reaction Temperature The optimal temperature can vary. Experiment with a range of temperatures. For some catalyst systems, room temperature may be sufficient, while others require heating (e.g., 80-120 °C).
Impure Starting Materials Ensure the purity of the fluorinated 2-aminopyridine and the carbonyl compound. Impurities can lead to side products and lower the yield of the desired product.
Incomplete Reaction Monitor the reaction by TLC. If starting materials persist, consider extending the reaction time or incrementally increasing the temperature.
Issue 2: Poor Selectivity or Byproduct Formation in Catalytic Hydrogenation
Potential Cause Troubleshooting Suggestion
Over-reduction The pyridine ring can be further reduced under harsh conditions. Use a milder catalyst (e.g., Pd/C under lower H₂ pressure) and monitor the reaction carefully.
De-fluorination Loss of the fluorine atom can occur with certain catalysts and high temperatures. Screen different catalysts (e.g., PtO₂) and maintain a moderate reaction temperature.
Incomplete Hydrogenation If the reaction stalls, ensure the catalyst is active and the system is free of catalyst poisons. A fresh batch of catalyst may be required.
Issue 3: Failed or Low-Yield Intramolecular Cyclization
Potential Cause Troubleshooting Suggestion
Substrate Conformation The precursor may not readily adopt the necessary conformation for cyclization. The choice of solvent can influence this; screen a variety of polar and non-polar solvents.
Deactivation by Fluorine The electron-withdrawing fluorine may hinder the cyclization. More forcing conditions, such as higher microwave power or longer reaction times, may be necessary.
Inefficient Base For base-mediated cyclizations, ensure the base is strong enough to deprotonate the precursor effectively. Consider screening a range of organic and inorganic bases.

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Annulation of 2-Aminonicotinaldehyde with Cyclohexanone

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Choline Hydroxide (1 mol%)Water501>95[2]
LiOH·H₂OWaterNot specifiedNot specified69[2]
[Bmmim][Im] (Ionic Liquid)Solvent-free802491[3]
t-BuOKEthanol502Not specified[4]

Table 2: Conditions for Catalytic Hydrogenation of Naphthyridines

Substrate Catalyst Solvent Pressure (atm) Temperature (°C) Yield (%) Reference
2,7-disubstituted 1,8-naphthyridines[Ru(p-cymene)I₂]₂/(R,R)-Ts-DPENMethanol5050up to >99[5]
2-phenyl-1,8-naphthyridine[Cp*IrCl₂]₂/NaOTft-amyl alcoholN/A (Transfer Hydrogenation)130Not specified[4]

Experimental Protocols

Method 1: Friedländer Annulation followed by Catalytic Hydrogenation

Step 1: Synthesis of 6-Fluoro-1,8-naphthyridin-2(1H)-one

  • To a solution of 5-fluoro-2-aminonicotinaldehyde (1 mmol) in ethanol (10 mL), add γ-butyrolactone (1.2 mmol) and a catalytic amount of a base (e.g., potassium tert-butoxide, 0.2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 6-Fluoro-1,8-naphthyridin-2(1H)-one.

Step 2: Synthesis of this compound

  • Dissolve 6-Fluoro-1,8-naphthyridin-2(1H)-one (1 mmol) in methanol (15 mL) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (1-5 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Method 2: Microwave-Assisted Intramolecular Cyclization

This protocol is adapted from a known procedure for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.[6]

Step 1: Synthesis of N-(5-fluoropyridin-2-yl)pent-4-ynamide

  • To a solution of 2-amino-5-fluoropyridine (1 mmol) and pent-4-ynoic acid (1.1 mmol) in dry dichloromethane (DCM, 10 mL), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Step 2: Intramolecular Cyclization

  • Place the N-(5-fluoropyridin-2-yl)pent-4-ynamide (1 mmol) in a microwave reactor vial with a suitable solvent (e.g., chlorobenzene).

  • Irradiate the mixture in a microwave reactor at a temperature of 220 °C for 1 hour.[7]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Visualizations

Synthetic_Workflow cluster_method1 Method 1: Friedländer Annulation & Hydrogenation cluster_method2 Method 2: Microwave-Assisted Cyclization 5-fluoro-2-aminonicotinaldehyde 5-fluoro-2-aminonicotinaldehyde Friedländer Annulation Friedländer Annulation 5-fluoro-2-aminonicotinaldehyde->Friedländer Annulation gamma-butyrolactone gamma-butyrolactone gamma-butyrolactone->Friedländer Annulation 6-Fluoro-1,8-naphthyridin-2(1H)-one 6-Fluoro-1,8-naphthyridin-2(1H)-one Friedländer Annulation->6-Fluoro-1,8-naphthyridin-2(1H)-one Catalytic Hydrogenation Catalytic Hydrogenation 6-Fluoro-1,8-naphthyridin-2(1H)-one->Catalytic Hydrogenation Target Molecule 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Catalytic Hydrogenation->Target Molecule 2-amino-5-fluoropyridine 2-amino-5-fluoropyridine Amide Coupling Amide Coupling 2-amino-5-fluoropyridine->Amide Coupling pent-4-ynoic acid pent-4-ynoic acid pent-4-ynoic acid->Amide Coupling N-(5-fluoropyridin-2-yl)pent-4-ynamide N-(5-fluoropyridin-2-yl)pent-4-ynamide Amide Coupling->N-(5-fluoropyridin-2-yl)pent-4-ynamide Microwave Cyclization Microwave Cyclization N-(5-fluoropyridin-2-yl)pent-4-ynamide->Microwave Cyclization Target Molecule2 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Microwave Cyclization->Target Molecule2

Caption: Synthetic strategies for this compound.

Troubleshooting_Low_Yield cluster_optimization Reaction Condition Optimization Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Monitor Reaction Progress Monitor Reaction Progress Low Yield->Monitor Reaction Progress Purification Issues Purification Issues Low Yield->Purification Issues Temperature Temperature Optimize Reaction Conditions->Temperature Solvent Solvent Optimize Reaction Conditions->Solvent Catalyst Catalyst Optimize Reaction Conditions->Catalyst Reaction Time Reaction Time Optimize Reaction Conditions->Reaction Time

Caption: Troubleshooting flowchart for low reaction yield.

DNA_Gyrase_Inhibition Target Molecule 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one DNA Gyrase/Topoisomerase II DNA Gyrase/Topoisomerase II Target Molecule->DNA Gyrase/Topoisomerase II Inhibits DNA Supercoiling DNA Supercoiling DNA Gyrase/Topoisomerase II->DNA Supercoiling Relieves DNA Replication & Repair DNA Replication & Repair DNA Gyrase/Topoisomerase II->DNA Replication & Repair Inhibition Blocks DNA Supercoiling->DNA Replication & Repair Allows Cell Death (Apoptosis) Cell Death (Apoptosis) DNA Replication & Repair->Cell Death (Apoptosis) Failure leads to

References

Technical Support Center: Crystallization of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the structure of this compound, which contains a polar lactam group and a fluorinated pyridine ring, a good starting point for solvent screening would be polar protic and aprotic solvents. It is recommended to test a range of solvents with varying polarities. Please refer to the solvent screening table below for initial suggestions.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can be caused by a high concentration of impurities, a high degree of supersaturation, or if the boiling point of the solvent is higher than the melting point of your compound. To address this, you can try adding a small amount of a co-solvent to increase the solubility of the oil, reducing the cooling rate, or lowering the initial concentration of the solution.

Q3: I am not getting any crystals to form, even after cooling the solution. What are the common reasons for this?

A3: Failure to crystallize can be due to several factors including the solution not being sufficiently supersaturated, the presence of impurities that inhibit nucleation, or the compound having very high solubility in the chosen solvent even at low temperatures. To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or concentrating the solution by slowly evaporating some of the solvent.

Q4: The yield of my crystals is very low. How can I improve it?

A4: A low crystal yield can result from using too much solvent, cooling the solution too quickly, or incomplete precipitation. To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Allow for a slow cooling process to maximize crystal growth. After collecting the initial crop of crystals, you can try to obtain a second crop by concentrating the mother liquor and cooling it again.

Q5: How can I control the crystal size and morphology?

A5: Crystal size and morphology are influenced by factors such as the rate of cooling, the solvent system, and the presence of additives. Slow cooling generally favors the formation of larger, more well-defined crystals. The choice of solvent can also significantly impact the crystal habit. Experimenting with different solvents or solvent mixtures can help in obtaining the desired crystal morphology.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Issue Possible Cause Recommended Solution
No Crystal Formation - Solution is not supersaturated.- Presence of inhibitory impurities.- Compound is too soluble in the solvent.- Concentrate the solution by evaporating some solvent.- Induce nucleation by scratching or seeding.- Change to a less polar solvent or use an anti-solvent.
"Oiling Out" - High supersaturation.- Solvent boiling point is too high.- Presence of impurities.- Reduce the concentration of the solution.- Use a lower boiling point solvent.- Purify the crude material before crystallization.
Poor Crystal Yield - Too much solvent used.- Cooling was too rapid.- Incomplete precipitation.- Use the minimum amount of hot solvent.- Allow for slow cooling.- Concentrate the mother liquor for a second crop.
Formation of Needles or Very Fine Crystals - Rapid cooling.- High supersaturation.- Slow down the cooling rate.- Use a solvent in which the compound has slightly higher solubility.
Discolored Crystals - Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration.

Data Presentation

Table 1: Recommended Solvents for Initial Crystallization Screening
Solvent Solvent Class Boiling Point (°C) Expected Solubility of this compound Notes
EthanolPolar Protic78Moderate to HighGood for slow cooling crystallization.
IsopropanolPolar Protic82ModerateCan be a good alternative to ethanol.
AcetonitrilePolar Aprotic82ModerateMay produce different polymorphs.
Ethyl AcetateModerately Polar77Low to ModerateCan be used in combination with a more polar solvent.
TolueneNonpolar111LowUseful as an anti-solvent.
WaterPolar Protic100Very LowCan be used as an anti-solvent with a miscible polar solvent.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Continue adding the solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or toluene) dropwise to the stirred solution until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Growth: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears. Cover the container and allow it to stand undisturbed for crystallization to occur.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the "good" and "anti-solvent" in a ratio that favors the anti-solvent, and dry under vacuum.

Mandatory Visualization

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Start Crystallization Experiment issue Encounter an Issue? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Crystal Yield issue->low_yield Yes poor_morphology Poor Crystal Morphology issue->poor_morphology Yes success Successful Crystallization issue->success No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation change_solvent Change Solvent / Use Anti-solvent no_crystals->change_solvent reduce_concentration Reduce Concentration oiling_out->reduce_concentration slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling optimize_solvent_volume Optimize Solvent Volume low_yield->optimize_solvent_volume concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor poor_morphology->slow_cooling solvent_screening Perform Solvent Screening poor_morphology->solvent_screening induce_nucleation->issue Re-evaluate change_solvent->issue Re-evaluate reduce_concentration->issue Re-evaluate slow_cooling->issue Re-evaluate optimize_solvent_volume->issue Re-evaluate concentrate_mother_liquor->success solvent_screening->issue Re-evaluate CrystallizationProcess start Crude Compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration drying Dry Crystals filtration->drying product Pure Crystals drying->product

Technical Support Center: 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of the compound.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.2. Check the pH of all solutions. The lactam ring is susceptible to acid and base hydrolysis.3. Prepare fresh solutions for each experiment.4. Perform a forced degradation study to identify potential degradation products and their retention times.
Loss of compound potency or activity Chemical degradation leading to inactive products.1. Confirm the identity and purity of the starting material using appropriate analytical techniques (e.g., NMR, LC-MS).2. Minimize exposure of the compound to harsh conditions such as extreme pH, high temperatures, and UV light.3. Use freshly prepared, high-purity solvents and reagents.
Discoloration of the solid compound or solutions Oxidation or photodecomposition.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).2. Protect solutions from light by using amber vials or covering glassware with aluminum foil.3. Degas solvents to remove dissolved oxygen.
Inconsistent experimental results Variable degradation of the compound between experiments.1. Standardize all experimental protocols, including solution preparation, incubation times, and analytical procedures.2. Implement routine stability testing of stock solutions.3. Ensure all users are trained on proper handling and storage procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would open the heterocyclic ring.

  • Oxidation: The pyridinone ring system can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.

  • Photodegradation: The fluoroaromatic moiety can absorb UV light, leading to photochemical decomposition.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C). For enhanced protection against oxidation, storage under an inert atmosphere (argon or nitrogen) is recommended.

Q3: How should I prepare and store solutions of this compound?

A3: Prepare solutions fresh for each experiment using high-purity, degassed solvents. If storage is necessary, use amber vials to protect from light and store at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). The choice of solvent is critical; avoid highly acidic or basic media if possible. Buffer solutions should be used to maintain a stable pH.

Q4: How can I monitor the stability of my compound during an experiment?

A4: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow you to separate the parent compound from any potential degradation products and quantify their formation over time.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study (or stress testing) involves intentionally exposing the compound to harsh conditions (e.g., strong acids and bases, high heat, oxidizing agents, and intense light) to accelerate its degradation. This helps to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Stress Condition Reagents/Parameters Typical Observation
Acid Hydrolysis1 M HCl, 60°CFormation of polar degradants due to lactam ring opening.
Base Hydrolysis1 M NaOH, 60°CFormation of polar degradants due to lactam ring opening.
Oxidation3% H₂O₂, RTFormation of N-oxides or other oxygenated adducts.
Thermal105°C (solid)Potential for various degradation products.
PhotolyticUV light (254 nm)Potential for defluorination or other structural rearrangements.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways A 6-Fluoro-3,4-dihydro-1,8- naphthyridin-2(1H)-one B Hydrolysis (Acid/Base) A->B Lactam Cleavage C Oxidation A->C D Photolysis A->D E Ring-Opened Product B->E F Oxidized Products (e.g., N-oxide) C->F G Photodegradation Products (e.g., defluorinated) D->G

Caption: Potential degradation routes for the target compound.

Experimental Workflow for Stability Testing

Stability Testing Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Aliquot into Vials A->B C Acid/Base B->C D Oxidizing Agent B->D E Heat B->E F Light B->F G Sample at Time Points C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Data Interpretation H->I

Caption: Workflow for conducting a forced degradation study.

Logical Relationship for Troubleshooting

Troubleshooting Logic A Inconsistent Results? B Check Storage Conditions A->B Yes E Standardize Protocol A->E No C Review Solution Prep B->C D Verify Analytical Method C->D D->E

Caption: A logical approach to troubleshooting inconsistent data.

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one. The content is structured to address common challenges encountered during laboratory-scale and pilot-plant production.

Frequently Asked Questions (FAQs)

Regarding the Overall Synthesis:

  • Q1: What is a reliable and scalable synthetic route for this compound? A1: A robust, three-step sequence is recommended for scalable synthesis. This involves an initial Gould-Jacobs reaction to form the core naphthyridinone ring system, followed by a dehydroxylation step, and concluding with a catalytic hydrogenation to yield the final product. This route utilizes readily available starting materials and avoids harsh reaction conditions in the final steps.

  • Q2: What are the primary challenges when scaling up this synthesis? A2: Key challenges include:

    • Thermal Management: The initial cyclization can be highly exothermic and require careful temperature control in large reactors.

    • Catalyst Activity and Selectivity: The final hydrogenation step is sensitive to catalyst choice and conditions to prevent undesirable side reactions like defluorination.

    • Purification: Removing impurities and residual solvents can be more complex at a larger scale, potentially requiring techniques like recrystallization over chromatography.

Step 1: Gould-Jacobs Reaction

  • Q3: My Gould-Jacobs reaction is giving a low yield. What should I investigate? A3: Low yields in this step are often due to suboptimal reaction conditions. Key parameters to evaluate are the reaction temperature, the purity of the 2-amino-5-fluoropyridine starting material, and ensuring the complete removal of ethanol byproduct to drive the reaction to completion.

Step 2: Dehydroxylation

  • Q4: What is a suitable reagent for the dehydroxylation of the 4-hydroxy-naphthyridinone intermediate on a large scale? A4: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation and has been used for the large-scale chlorination of similar hydroxy-heterocycles.[1] Using an equimolar amount of POCl₃ can simplify the workup.

Step 3: Catalytic Hydrogenation

  • Q5: I am observing defluorination during the hydrogenation step. How can this be prevented? A5: Hydrodefluorination is a known side reaction when hydrogenating fluorinated pyridines.[2] To minimize this, using a palladium-based catalyst such as Palladium(II) hydroxide on carbon (Pd(OH)₂/C) in the presence of a strong Brønsted acid like hydrochloric acid (HCl) is recommended.[3] This combination has been shown to be effective in the selective hydrogenation of fluoropyridines.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 6-Fluoro-4-hydroxy-1,8-naphthyridin-2(1H)-one Impure 2-amino-5-fluoropyridine starting material.Ensure the purity of the starting material through recrystallization or column chromatography.
Incomplete reaction.Monitor the reaction by TLC or HPLC. If starting material remains, consider extending the reaction time or moderately increasing the temperature.
Suboptimal reaction temperature.Experiment with a range of temperatures. The initial condensation and subsequent cyclization may have different optimal temperatures.
Step 2: Incomplete conversion to 4-chloro intermediate Insufficient amount of chlorinating agent.Ensure at least one equivalent of POCl₃ is used. For large-scale reactions, a slight excess may be necessary.
Reaction temperature is too low.The chlorination reaction often requires heating. Monitor the reaction progress and adjust the temperature as needed.
Step 3: Presence of defluorinated byproduct Inappropriate catalyst or reaction conditions.Use a palladium catalyst known for its selectivity in hydrogenating fluorinated heterocycles, such as Pd(OH)₂/C.[3] The addition of a strong acid like HCl can also suppress defluorination.[3]
Over-hydrogenation.Carefully monitor the hydrogen uptake and reaction progress by analytical techniques like GC-MS or LC-MS to stop the reaction upon consumption of the starting material.
General: Difficulty in product isolation/purification Product is an oil or discolored solid.For solid products, recrystallization is often the most effective purification method at scale. If the product is an oil, consider converting it to a solid salt for easier handling and purification.
Presence of unreacted starting materials.An acidic wash during the workup can effectively remove basic starting materials like 2-amino-5-fluoropyridine.
Residual high-boiling solvents (e.g., DMF, DMSO).Aqueous washes are typically required to remove DMSO. For other high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-4-hydroxy-1,8-naphthyridin-2(1H)-one via Gould-Jacobs Reaction

This protocol is adapted from the general Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines and their analogues.[1]

  • Reaction Setup: In a suitable reactor, combine 2-amino-5-fluoropyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Initial Condensation: Heat the mixture to 120-140 °C for 1-2 hours. Ethanol will be distilled off as the reaction progresses.

  • Cyclization: After the initial condensation, slowly raise the temperature to 240-260 °C and maintain for 20-30 minutes to effect the intramolecular cyclization.

  • Workup: Cool the reaction mixture to room temperature. The resulting solid can be triturated with a suitable solvent like ethanol or acetonitrile, filtered, and washed to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a high-boiling solvent like diphenyl ether or by column chromatography if necessary for smaller scales.

Step 2: Synthesis of 4-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one

This protocol is based on standard procedures for the chlorination of hydroxy-heterocycles using POCl₃.[1]

  • Reaction Setup: In a round-bottom flask or reactor equipped with a reflux condenser and a gas scrubber, suspend the 6-Fluoro-4-hydroxy-1,8-naphthyridin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a stirring mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from methods for the selective hydrogenation of fluorinated pyridines.[3][4]

  • Reaction Setup: In a hydrogenation vessel, dissolve the 4-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as methanol.

  • Catalyst and Acid Addition: Add Pd(OH)₂/C (5-10 mol%) as the catalyst and a solution of hydrochloric acid (1.1 eq.) in methanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (the pressure may need to be optimized, starting from 50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are then dried and concentrated to yield the final product, which can be further purified by recrystallization if necessary.

Quantitative Data

The following tables summarize representative quantitative data for the key steps in the synthesis. Note that these values are based on similar reactions and may require optimization for the specific substrate and scale.

Table 1: Representative Conditions for Gould-Jacobs Reaction

ParameterValue
Reactants 2-amino-5-fluoropyridine, Diethyl ethoxymethylenemalonate
Stoichiometry 1 : 1.1
Temperature 120-140 °C (condensation), 240-260 °C (cyclization)
Reaction Time 2-3 hours
Typical Yield 60-80%

Table 2: Representative Conditions for Chlorination with POCl₃

ParameterValue
Reactant 6-Fluoro-4-hydroxy-1,8-naphthyridin-2(1H)-one
Reagent Phosphorus oxychloride (POCl₃)
Temperature 105-110 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 85-95%

Table 3: Representative Conditions for Catalytic Hydrogenation

ParameterValue
Reactant 4-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one
Catalyst Pd(OH)₂/C (5-10 mol%)
Solvent Methanol
Additive HCl (1.1 eq.)
Hydrogen Pressure 50-100 psi
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-90%

Visualizations

Synthesis_Pathway A 2-Amino-5-fluoropyridine C Step 1: Gould-Jacobs Reaction (Heat, >240°C) A->C B Diethyl Ethoxymethylenemalonate B->C D 6-Fluoro-4-hydroxy- 1,8-naphthyridin-2(1H)-one C->D E Step 2: Chlorination (POCl3, Reflux) D->E F 4-Chloro-6-fluoro- 1,8-naphthyridin-2(1H)-one E->F G Step 3: Catalytic Hydrogenation (H2, Pd(OH)2/C, HCl) F->G H 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one G->H

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Step Identify Synthesis Step Start->Step GouldJacobs Step 1: Gould-Jacobs Step->GouldJacobs Step 1 Chlorination Step 2: Chlorination Step->Chlorination Step 2 Hydrogenation Step 3: Hydrogenation Step->Hydrogenation Step 3 CheckPurity Check Purity of 2-Amino-5-fluoropyridine GouldJacobs->CheckPurity OptimizeTemp Optimize Cyclization Temperature GouldJacobs->OptimizeTemp CheckReagent Ensure Sufficient POCl3 Chlorination->CheckReagent MonitorCompletion Monitor Reaction by HPLC/TLC Chlorination->MonitorCompletion Defluorination Defluorination Observed? Hydrogenation->Defluorination ChangeCatalyst Use Pd(OH)2/C with HCl Defluorination->ChangeCatalyst Yes MonitorH2 Monitor H2 Uptake Defluorination->MonitorH2 No

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Established Drugs vs. a Novel Naphthyridinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly impacted by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies have shown remarkable efficacy in tumors with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. This guide provides a detailed comparison of well-established, FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—with a novel preclinical candidate from the naphthyridinone chemical class, exemplified by the potent PARP1 inhibitor identified as compound 34 in recent preclinical studies.[1] This comparison aims to highlight the key performance differences and provide supporting experimental data to inform future research and drug development efforts.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors primarily exert their cytotoxic effects through two interconnected mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). PARP inhibitors bind to the catalytic domain of these enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors. This leads to an accumulation of unrepaired SSBs.

  • PARP Trapping: This is considered a major driver of the cytotoxicity of PARP inhibitors. When a PARP inhibitor is bound to the enzyme, the PARP-DNA complex can become "trapped" on the DNA at the site of the SSB. This trapped complex is a significant physical obstruction to DNA replication forks, leading to their collapse and the formation of more lethal DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[2][3][4]

The potency of PARP trapping varies among different inhibitors and is a key differentiator in their preclinical and clinical activity.[5]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to cancer cell death, particularly in the context of homologous recombination deficiency.

PARP Inhibition Signaling Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate SSB DNA Single-Strand Break PARP PARP1/2 SSB->PARP recruits PAR PAR Synthesis PARP->PAR catalyzes Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP forms Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits Repair_Factors->SSB repairs PARPi PARP Inhibitor PARPi->PARP DSB DNA Double-Strand Break (DSB) Trapped_PARP->DSB leads to Replication_Fork Replication Fork Replication_Fork->Trapped_PARP stalls at HR_Proficient HR Proficient Cell (Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair activates Apoptosis Apoptosis HR_Deficient->Apoptosis synthetic lethality leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival leads to Experimental Workflow for PARP Inhibitor Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Clinical Development Enzyme_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Cellular_Assay Cellular PARP Inhibition (Western Blot for PAR) Enzyme_Assay->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) in various cell lines Cellular_Assay->Cytotoxicity_Assay Trapping_Assay PARP Trapping Assay (e.g., Fluorescence Polarization) Cytotoxicity_Assay->Trapping_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Trapping_Assay->PK_PD Lead Candidate Selection Xenograft Xenograft Efficacy Studies (e.g., in BRCA-mutant models) PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Phase_I Phase I (Safety & Dosing) Toxicity->Phase_I IND Submission Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

References

Fluorinated vs. Non-Fluorinated Naphthyridinones: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance therapeutic efficacy. This guide provides a comparative analysis of fluorinated and non-fluorinated naphthyridinones, a class of heterocyclic compounds with significant biological activity. By examining their performance through supporting experimental data, this document aims to offer valuable insights for researchers, scientists, and professionals in the field of drug development.

The introduction of fluorine atoms into a naphthyridinone core can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These molecular alterations often translate into improved pharmacokinetic and pharmacodynamic profiles. This comparison will delve into the antibacterial potency of these compounds, using a well-documented analogue from the closely related quinolone class to illustrate the impact of fluorination.

Comparative Efficacy: Antibacterial Activity

Norfloxacin, which features a fluorine atom at the 6-position, demonstrates significantly enhanced antibacterial activity against a broad spectrum of pathogens compared to nalidixic acid.[1][2] This enhancement is particularly notable against Gram-negative bacteria, including strains resistant to nalidixic acid.[1]

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

Bacterial StrainFluorinated (Norfloxacin)Non-Fluorinated (Nalidixic Acid)
Escherichia coli≤0.1 - 0.22 - 16
Klebsiella pneumoniae≤0.1 - 0.44 - 32
Pseudomonas aeruginosa0.2 - 1.6>128
Staphylococcus aureus0.2 - 1.616 - >128

Data compiled from multiple sources to show representative MIC ranges.[1][2]

The data clearly indicates that the fluorinated compound is significantly more potent, with lower Minimum Inhibitory Concentrations (MICs) across all tested bacterial strains.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Both fluorinated and non-fluorinated naphthyridinones, similar to quinolones, exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these topoisomerases, the drugs lead to a rapid bactericidal effect.

The fluorine atom in fluorinated naphthyridinones is thought to enhance the binding affinity of the drug to the enzyme-DNA complex, thereby increasing its inhibitory potency.

signaling_pathway cluster_drug Drug Action cluster_bacterium Bacterial Cell Drug Fluorinated Naphthyridinone DNA_Gyrase DNA Gyrase (Subunit A) Drug->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC) Drug->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of antibacterial action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

experimental_workflow Start Start Prepare_Media Prepare Mueller-Hinton Broth Start->Prepare_Media Serial_Dilution Perform 2-fold serial dilutions of test compounds Prepare_Media->Serial_Dilution Inoculate Inoculate with standardized bacterial suspension (~5 x 10^5 CFU/mL) Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Detailed Methodology:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are made in 96-well microtiter plates using Mueller-Hinton broth.

  • Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Detailed Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (containing ATP, MgCl2, and other cofactors).

  • Inhibitor Addition: The test compounds (fluorinated and non-fluorinated naphthyridinones) are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: The DNA samples are run on a 1% agarose gel. Supercoiled and relaxed DNA forms migrate at different rates and can be visualized by staining with ethidium bromide.

  • Quantification: The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of supercoiling activity) is calculated.[5]

Topoisomerase IV Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Detailed Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled pBR322 plasmid DNA, E. coli topoisomerase IV, and assay buffer.[5]

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Termination: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis as described for the DNA gyrase assay.

  • Analysis: The inhibition of the conversion of supercoiled DNA to relaxed DNA is quantified to determine the IC50 value of the compound against topoisomerase IV.[5]

Conclusion

The strategic incorporation of fluorine into the naphthyridinone scaffold represents a highly effective strategy for enhancing antibacterial potency. As illustrated by the analogous quinolone case study of norfloxacin versus nalidixic acid, fluorination can lead to a dramatic increase in activity against a broad range of bacterial pathogens. This enhancement is attributed to improved binding to the target enzymes, DNA gyrase and topoisomerase IV. The provided experimental protocols offer a framework for the continued evaluation and development of novel fluorinated naphthyridinone derivatives as promising therapeutic agents.

References

Comparative Analysis of a Novel 1,8-Naphthyridinone Analog and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational antibiotic, 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrates potent in vitro activity against a range of clinically relevant bacteria. This guide provides a comparative overview of its antibacterial efficacy against established antibiotics such as Ciprofloxacin, Ofloxacin, and Vancomycin.

This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of the available preclinical data. The information presented is based on published in vitro studies.

In Vitro Antibacterial Activity

The antibacterial activity of 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (designated here as Compound X) has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, for Compound X and comparator agents.

Bacterial StrainCompound X (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Ofloxacin (MIC in µg/mL)Vancomycin (MIC in µg/mL)
Gram-Positive
Staphylococcus aureusPotent Activity Reported[1]0.5 - >2564 - 321 - 2
Streptococcus pyogenesPotent Activity Reported0.25 - 20.5 - 40.25 - 1
Streptococcus pneumoniaePotent Activity Reported0.12 - 40.5 - 80.25 - 1
Enterococcus faecalisHigh Activity Reported[1]0.25 - 41 - 81 - 4
Gram-Negative
Escherichia coliComparable to Ciprofloxacin/Ofloxacin[1]0.004 - >320.06 - 4Not Active
Pseudomonas aeruginosaActivity Reported0.03 - >320.25 - 16Not Active
Haemophilus influenzaeActivity Reported≤0.03 - 10.06 - 2Not Active

Note: The MIC values for Ciprofloxacin, Ofloxacin, and Vancomycin are compiled from various sources and represent a range of reported values. The activity of Compound X is described as reported in the literature, with specific MIC values not available in a comparative format.

Mechanism of Action

Compound X, as a fluoroquinolone-like 1,8-naphthyridinone, is understood to exert its antibacterial effect by inhibiting bacterial DNA synthesis. This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks, which in turn blocks the progression of the replication fork, leading to cell death.

Fluoroquinolone Mechanism of Action Mechanism of Action of 1,8-Naphthyridinone Analogs cluster_bacterium Bacterial Cell Compound_X 1,8-Naphthyridinone (Compound X) DNA_Gyrase DNA Gyrase Compound_X->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Compound_X->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of DNA gyrase and topoisomerase IV by the 1,8-naphthyridinone analog disrupts DNA replication, leading to bacterial cell death.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in assessing the in vitro activity of a new antimicrobial agent. The broth microdilution method is a standardized and widely accepted procedure for this purpose.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol is a generalized procedure based on established standards.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test compound and comparator antibiotics in a suitable solvent.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood for Streptococcus pneumoniae).
  • Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.
  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
  • Controls:
  • Growth Control: A well containing only broth and the bacterial inoculum.
  • Sterility Control: A well containing only broth to check for contamination.
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For CO2-requiring organisms, incubate in a 5% CO2 atmosphere.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

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References

Comparative Analysis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and Alternative PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and other key inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair. Given the limited public data on the specific cross-reactivity of this compound, this guide focuses on a comparison with established PARP inhibitors that share the core 1,8-naphthyridinone scaffold or similar structural motifs. The data presented is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.

The 1,8-naphthyridinone scaffold is a recognized pharmacophore in the development of PARP inhibitors. These inhibitors have shown significant therapeutic promise, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves trapping PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during DNA replication, which are highly toxic to cancer cells with impaired DNA repair capabilities.

Selectivity Profile of PARP Inhibitors

The selectivity of PARP inhibitors against different members of the PARP family, especially PARP1 and PARP2, is a crucial aspect of their pharmacological profile. While both isoforms are involved in DNA repair, their distinct and overlapping functions suggest that selective inhibition may offer therapeutic advantages and potentially reduce off-target effects. The following table summarizes the inhibitory potency (IC50) of several key PARP inhibitors against PARP1 and PARP2.

CompoundTargetIC50 (nM)Selectivity (Fold vs. PARP1)
Olaparib PARP11.51
PARP20.80.53
Rucaparib PARP11.41
PARP26.94.9
Niraparib PARP13.81
PARP22.10.55
Talazoparib PARP10.571
PARP21.01.75

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.

Experimental Protocols

The determination of inhibitor potency and selectivity is critical in the evaluation of novel compounds. The following are generalized protocols for key in vitro assays used to characterize PARP inhibitors.

Biochemical PARP Activity Assay (IC50 Determination)

This assay measures the enzymatic activity of purified PARP1 and PARP2 in the presence of varying concentrations of an inhibitor.

Principle: The assay quantifies the incorporation of a labeled NAD+ substrate (e.g., biotinylated NAD+) onto a histone protein substrate by the PARP enzyme in the presence of damaged DNA. The amount of incorporated label is proportional to the enzyme's activity and can be detected using a streptavidin-conjugated reporter.

Generalized Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA (e.g., sonicated salmon sperm DNA).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound or alternatives) to the wells.

  • Enzyme and Substrate Addition: Add the purified PARP enzyme (PARP1 or PARP2) and biotinylated NAD+ to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent or colorimetric substrate.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Activity Assay

This assay measures the inhibition of PARP activity within a cellular context.

Principle: Cellular PARP activity can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the PARP inhibitor.

Generalized Protocol:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with the PARP inhibitor at various concentrations for a specified duration.

  • DNA Damage Induction: Induce DNA damage by treating the cells with an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • PAR Detection: Quantify the levels of PAR using an ELISA-based method or by Western blotting with an anti-PAR antibody.

  • Data Analysis: Determine the concentration of the inhibitor that leads to a 50% reduction in PAR levels (IC50).

Visualizing PARP Inhibition and DNA Repair

The following diagrams illustrate the signaling pathway of PARP in DNA repair and the general workflow for evaluating PARP inhibitor selectivity.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP1_2 PARP1 / PARP2 DNA_SSB->PARP1_2 activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_2->PAR_synthesis DNA_repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_synthesis->DNA_repair_proteins SSB_repair Single-Strand Break Repair DNA_repair_proteins->SSB_repair PARP_Inhibitor PARP Inhibitor (e.g., 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one) PARP_Inhibitor->PARP1_2 inhibition

Caption: Simplified signaling pathway of PARP1 and PARP2 in response to DNA single-strand breaks.

PARP_Inhibitor_Selectivity_Workflow start Test Compound (e.g., 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one) biochem_assay Biochemical IC50 Assay (PARP1 vs PARP2) start->biochem_assay cell_assay Cell-Based PARP Activity Assay start->cell_assay data_analysis Data Analysis & Selectivity Calculation (IC50 ratio) biochem_assay->data_analysis cell_assay->data_analysis results Comparative Selectivity Profile data_analysis->results

Caption: General experimental workflow for determining the selectivity of a PARP inhibitor.

Conclusion

Validating the Target of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Comparative Guide to FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a putative Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, with other established FGFR4 inhibitors. We present supporting experimental data and detailed protocols for key validation assays to aid researchers in the objective assessment of this compound's performance and its potential as a therapeutic agent, particularly in the context of hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is a key oncogenic driver.

Performance Comparison of FGFR4 Inhibitors

The efficacy of a targeted inhibitor is primarily determined by its potency and selectivity. Below is a summary of the inhibitory concentrations (IC50) of various compounds against FGFR4, providing a benchmark for the evaluation of novel inhibitors like this compound.

CompoundChemical ClassFGFR4 IC50 (nM)Selectivity Notes
Roblitinib (FGF401) Naphthyridine carboxamide1.9[1]Highly selective for FGFR4 over FGFR1, FGFR2, and FGFR3 (all >10 µM).[1]
Fisogatinib (BLU-554) Pyrimidine-based5[2]Potent and highly selective for FGFR4, with IC50 values for FGFR1-3 ranging from 624-2203 nM.[2]
Putative FGFR4 Inhibitor V4-015 Not specified40[3][4]Identified through in silico screening, demonstrating sub-micromolar inhibition.[3]
Pan-FGFR Inhibitor (Futibatinib) Pyrimidine-based3.7[5]Irreversibly inhibits FGFR1-4 with similar potency.[5]
Pan-FGFR Inhibitor (Infigratinib) Pyrimidine-based60[6]Potent inhibitor of FGFR1, 2, and 3, with lower potency for FGFR4.[6]

Target Validation: Experimental Protocols

Confirming that a compound directly engages its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for two key assays used to validate the interaction of an inhibitor with FGFR4.

In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified FGFR4 and the inhibitory effect of a test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT).[7]

    • Dilute recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)₄), and ATP in the kinase buffer. The final ATP concentration should be near the Km value for FGFR4.

    • Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

    • Add 2 µL of the diluted FGFR4 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a hepatocellular carcinoma cell line like HepG2 or a cell line overexpressing FGFR4) to 70-80% confluency.

    • For Melt Curve: Treat cells with a saturating concentration of the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[8]

    • For Isothermal Dose-Response (ITDR): Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 1-2 hours at 37°C.[8]

  • Cell Harvesting and Heat Shock:

    • Wash the cells twice with ice-cold PBS and scrape them into PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • For Melt Curve: Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[9]

    • For ITDR: Heat all samples at a single, predetermined temperature (the temperature at which approximately 50% of the protein denatures in the vehicle-treated sample, determined from the melt curve) for 3 minutes, followed by cooling on ice.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[9]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples.

    • Prepare samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for FGFR4 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For Melt Curve: Plot the percentage of soluble FGFR4 against the temperature for both vehicle- and compound-treated samples to observe a thermal shift.

    • For ITDR: Plot the percentage of soluble FGFR4 against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for target stabilization.

Visualizing Mechanisms and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates PI3K PI3K FGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one (or alternative inhibitor) Inhibitor->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay (CETSA) invitro_start Recombinant FGFR4 + Substrate + ATP invitro_compound Add Test Compound invitro_start->invitro_compound invitro_reaction Kinase Reaction invitro_compound->invitro_reaction invitro_detection ADP Detection (Luminescence) invitro_reaction->invitro_detection invitro_end Determine IC50 invitro_detection->invitro_end cellular_start Culture Cells cellular_compound Treat with Test Compound cellular_start->cellular_compound cellular_heat Heat Shock cellular_compound->cellular_heat cellular_lysis Cell Lysis & Fractionation cellular_heat->cellular_lysis cellular_wb Western Blot for Soluble FGFR4 cellular_lysis->cellular_wb cellular_end Determine Target Engagement (EC50) cellular_wb->cellular_end

Caption: Workflow for in vitro and cell-based target validation assays.

References

A Comparative Guide to 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and the Benchmark PARP Inhibitor, Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed framework for comparing the investigational compound 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one against the clinically established PARP inhibitor, olaparib. It is intended for researchers, scientists, and professionals in drug development seeking to understand the methodologies and data required for an objective assessment of novel therapeutic agents in the context of DNA damage repair pathways.

Disclaimer: As of the date of this publication, there is no publicly available experimental data directly comparing the biological activity of this compound with olaparib. The information for this compound in the following tables is presented as "To Be Determined" (TBD). This document serves as a template for a comprehensive benchmarking study, providing established data for olaparib as a reference standard and detailing the necessary experimental protocols.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical to the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1] Inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficiencies in homologous recombination (HR), a primary pathway for repairing DSBs (often due to mutations in genes like BRCA1 or BRCA2), the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death.[3] This has established PARP inhibitors as a major class of anticancer drugs.[1]

Olaparib is a potent, first-in-class PARP inhibitor approved for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate with BRCA mutations or other HR deficiencies.[4][5][6] The 1,8-naphthyridine scaffold, to which this compound belongs, is recognized as a "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7][8] Derivatives of 1,8-naphthyridine have been shown to act as inhibitors of crucial enzymes like topoisomerases and protein kinases.[1][9]

This guide outlines the necessary experimental framework to evaluate whether this compound possesses PARP inhibitory activity and to benchmark its performance against olaparib.

Quantitative Data Summary

The following tables summarize key performance metrics for olaparib and provide a template for the evaluation of this compound.

Table 1: Comparative Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a cell-free enzymatic assay.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Notes
Olaparib ~5[10]~1[10]Potent dual inhibitor of PARP1 and PARP2.[10]
This compound TBDTBDTBD
Table 2: Comparative Cellular Activity

Cellular IC50 values reflect the compound's ability to inhibit cell proliferation, integrating factors like cell permeability and target engagement within a biological system.

CompoundCell LineCancer TypeBRCA StatusCellular IC50 (µM)
Olaparib MDA-MB-436BreastBRCA1 mutant4.7[11]
PEO1OvarianBRCA2 mutant0.004[11]
SiHaCervicalNot Specified~10-20 (approx.)[12]
Ewing Sarcoma Cell LinesEwing SarcomaNot Specified≤ 1.5[13]
This compound TBDTBDTBDTBD
Table 3: Comparative Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo.

ParameterOlaparibThis compound
Route of Administration Oral[14]TBD
Tmax (Time to Peak Plasma Concentration) 1-3 hours[14]TBD
Terminal Half-life (t½) ~12 hours[15]TBD
Metabolism Primarily hepatic (CYP3A4)[14]TBD
Excretion Feces (~42%) and Urine (~44%)[16]TBD

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage Event cluster_ber Base Excision Repair (BER) cluster_outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1/2 Activation DNA_SSB->PARP1 recruits PARylation Auto-PARylation & Recruitment of Repair Factors PARP1->PARylation Replication_Fork Replication Fork PARP1->Replication_Fork Stalled fork at unrepaired SSB Repair SSB Repair PARylation->Repair Cell_Survival Cell Survival & Genomic Stability Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis (Synthetic Lethality in HR-deficient cells) DSB->Apoptosis Inhibitor Olaparib / Novel Inhibitor Inhibitor->PARP1 inhibits & traps

PARP-mediated DNA repair and inhibitor mechanism of action.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation_measurement Incubation & Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells (e.g., 5,000 cells/well in 96-well plate) Adherence 2. Incubate Overnight (Allow cells to adhere) Seed_Cells->Adherence Prepare_Dilutions 3. Prepare Serial Dilutions (Olaparib & Test Compound) Adherence->Prepare_Dilutions Add_Compound 4. Add Compound to Wells (Include vehicle control) Prepare_Dilutions->Add_Compound Incubate_72h 5. Incubate for 72 hours Add_Compound->Incubate_72h Add_Reagent 6. Add Viability Reagent (e.g., MTT, AlamarBlue) Incubate_72h->Add_Reagent Measure_Signal 7. Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure_Signal Analyze_Data 8. Normalize Data & Plot Dose-Response Curve Measure_Signal->Analyze_Data Calculate_IC50 9. Calculate IC50 Value Analyze_Data->Calculate_IC50

Workflow for determining cellular IC50 values.

Experimental Protocols

The following are generalized protocols for key experiments required to assess and compare the efficacy of a novel PARP inhibitor against a known standard.

Biochemical PARP1/2 Inhibition Assay (Fluorometric)

This assay quantitatively measures the enzymatic activity of PARP1 and PARP2 in a cell-free system to determine the direct inhibitory potency of the compounds.

  • Objective: To determine the IC50 values of the test compounds against recombinant human PARP1 and PARP2 enzymes.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes.

    • Histone-coated 96-well plates.

    • Activated DNA.

    • Biotinylated NAD+.

    • Streptavidin-HRP (Horseradish Peroxidase).

    • Chemiluminescent or colorimetric HRP substrate.

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (Olaparib, this compound) serially diluted in DMSO.

  • Procedure:

    • Add assay buffer, activated DNA, and test compound at various concentrations to the wells of the histone-coated plate.

    • Add the PARP enzyme (PARP1 or PARP2) to initiate the reaction.

    • Add biotinylated NAD+ to allow the PARP-catalyzed biotinylation of histone proteins. Incubate for 60 minutes at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate for 60 minutes to allow binding to the biotinylated histones.

    • Wash the plate again.

    • Add the HRP substrate and measure the resulting signal (luminescence or absorbance) using a plate reader.

    • The signal is proportional to PARP activity. Data is normalized to a vehicle control (DMSO) and plotted against inhibitor concentration to calculate the IC50 value using a sigmoidal dose-response curve.

Cell Viability Assay (MTT or similar)

This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation after treatment with the test compounds.[6][12]

  • Objective: To determine the cytotoxic effect (IC50) of the compounds on cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines).

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-436, PEO1).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test compounds serially diluted in culture medium.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., AlamarBlue).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells into 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[3]

    • Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds or a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]

    • Add the MTT reagent to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC50 value.[11]

DNA Damage Assessment (Alkaline Comet Assay)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][17] Increased DNA damage following PARP inhibitor treatment, especially in HR-deficient cells, will result in a larger "comet tail."

  • Objective: To visualize and quantify DNA damage in cells treated with the test compounds.

  • Materials:

    • Treated cells.

    • CometAssay® slides or equivalent.

    • Low Melting Point Agarose (LMAgarose).

    • Lysis Solution.

    • Alkaline Unwinding and Electrophoresis Solution (pH > 13).

    • Neutralization Buffer.

    • DNA stain (e.g., SYBR® Green).

    • Fluorescence microscope and analysis software.

  • Procedure:

    • Harvest cells after treatment with the test compounds.

    • Combine the cell suspension with molten LMAgarose and immediately pipette onto a Comet slide. Allow to solidify.[17]

    • Immerse the slides in cold Lysis Solution for 60 minutes to remove cell membranes and proteins, leaving behind DNA "nucleoids".[17]

    • Immerse the slides in the alkaline solution to unwind the DNA.[18]

    • Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail".

    • Neutralize and stain the slides with a DNA dye.

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. Increased tail moment indicates greater DNA damage.[17]

Conclusion

Olaparib has set a high benchmark as a targeted therapy for cancers with HR deficiencies. For an investigational compound like this compound to be considered a viable alternative or improvement, it must be rigorously evaluated through the standardized assays outlined in this guide. The provided protocols offer a framework for the consistent and objective assessment of its biochemical potency, cellular activity, and ability to induce DNA damage. The resulting data will be crucial for determining its therapeutic potential and guiding further preclinical and clinical development.

References

Comparative Analysis of 1,8-Naphthyridin-2-one Isomers' Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 1,8-naphthyridin-2-one and its isomers reveals critical insights into their potential as anticancer agents. This guide provides a comparative analysis of their biological activities, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Among these, the 1,8-naphthyridinone core, particularly the 2-one and 4-one isomers, has been a focus of significant research due to its potential to inhibit key cellular targets involved in cancer progression. This comparative guide synthesizes available data to elucidate the structure-activity relationships (SAR) that govern the cytotoxic and enzyme-inhibitory potential of these isomers.

Comparative Cytotoxicity of 1,8-Naphthyridin-2-one and 1,8-Naphthyridin-4-one Derivatives

While direct side-by-side comparisons of 1,8-naphthyridin-2-one and 1,8-naphthyridin-4-one isomers under identical experimental conditions are limited in the available literature, analysis of independent studies on various cancer cell lines allows for a preliminary assessment of their relative potencies.

The cytotoxic activity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity.

Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of 1,8-Naphthyridin-4-one Derivatives

Compound/VariantA549 (Lung)Caki-2 (Renal)HeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)Reference
2-Aryl-1,8-naphthyridin-4-ones
Compound 11 (C2-naphthyl)9.419.1---[2]
Compound 12 (C2-naphthyl)10.917.5---[2]
Compound 13 (C2-naphthyl)2.313.4---[2]
2-Phenyl-1,8-naphthyridin-4-ones
Compound with C7-CH3 & C2-naphthyl--0.70.15.1[3]
General range for 2-phenyl derivatives--0.7 - 172.80.1 - 102.92.7 - 124.6[3]
2-Thienyl-1,8-naphthyridin-4-ones
Active Compounds (e.g., 31-33, 40)ED50 in µM to sub-µM range----[4]

Note: "-" indicates data not available in the cited literature. ED50 is a measure of potency similar to IC50.

From the available data, it is evident that 2-aryl and 2-heteroaryl substituted 1,8-naphthyridin-4-ones exhibit potent cytotoxic activity against a range of cancer cell lines.[2][4] The nature and position of substituents on both the naphthyridinone core and the 2-position aryl/heteroaryl ring significantly influence this activity. For instance, compounds with a naphthyl group at the C2-position generally show high cytotoxicity.[2] Furthermore, methylation at the C6 or C7 position of the naphthyridinone ring tends to be more favorable for activity than substitution at the C5 position.[3]

Data for 1,8-naphthyridin-2-one derivatives' anticancer cytotoxicity is less abundant in the literature. However, studies have shown that substituted 1,8-naphthyridin-2(1H)-ones are potent and selective inhibitors of phosphodiesterase IV (PDE IV), suggesting a different primary mechanism of action for some members of this isomeric class.[5]

Mechanism of Action: PARP1 Inhibition

A key mechanism of action for some naphthyridinone derivatives is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).[6] PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[7] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP1 leads to the accumulation of SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, ultimately causing cell death through a process known as synthetic lethality.

dot

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits DSB Double-Strand Break (DSB) DNA_Damage->DSB leads to (if unrepaired) PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes BER_Complex Base Excision Repair (BER) Proteins (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates PARP_Inhibitor 1,8-Naphthyridinone (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits Cell_Death Apoptosis / Cell Death DSB->Cell_Death induces in HR_deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant)

Caption: PARP1 signaling in DNA repair and the effect of inhibitors.

Table 2: PARP1 Inhibitory Activity of Naphthyridinone Derivatives

Compound ClassSpecific CompoundPARP1 IC50 (nM)Reference
Naphthyridinone AnaloguesHH1020070.39[8]
Isoquinolinone/NaphthyridinoneCompound 34Highly potent[6]

The data suggests that the naphthyridinone scaffold is a promising framework for the development of potent PARP1 inhibitors.[6][8] The optimization of substituents on this core can lead to highly potent and selective compounds.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., A549, Caki-2, HeLa, HL-60, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,8-Naphthyridinone test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

dot

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat with serial dilutions of test compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance_reading Read absorbance at 570nm solubilization->absorbance_reading data_analysis Calculate IC50 value absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

PARP1 Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PARP1 and the inhibitory effect of test compounds.[10]

Materials:

  • Purified PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histones.

  • Reaction Setup: In each well, combine the PARP1 enzyme, activated DNA, and the test inhibitor at various concentrations in the assay buffer.

  • Initiation: Start the reaction by adding the biotinylated NAD+ substrate mixture. Incubate at room temperature.

  • Detection: Add Streptavidin-HRP to each well to bind to the biotinylated PAR chains.

  • Signal Generation: Add the colorimetric HRP substrate. The HRP will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: The decrease in color intensity is proportional to the inhibition of PARP1 activity. Calculate the IC50 value from the dose-response curve.

Conclusion

The comparative analysis of 1,8-naphthyridin-2-one and its isomers, particularly the 4-one derivatives, underscores their significant potential as anticancer agents. The 1,8-naphthyridin-4-one scaffold has been more extensively studied and has demonstrated potent cytotoxicity, with structure-activity relationships indicating the importance of substituents at the C2, C6, and C7 positions. While data on the direct anticancer cytotoxicity of 1,8-naphthyridin-2-one isomers is less prevalent, their activity as inhibitors of other key cellular targets like PDE IV suggests a diverse pharmacological profile for this isomeric class.

A promising avenue for the anticancer activity of naphthyridinones is through the inhibition of PARP1. The naphthyridinone core serves as a valuable template for designing potent PARP1 inhibitors, which have significant therapeutic potential, especially in cancers with deficiencies in DNA repair pathways.

Further research involving direct, parallel comparisons of the cytotoxic and enzyme-inhibitory activities of 1,8-naphthyridin-2-one and 1,8-naphthyridin-4-one isomers is warranted to definitively elucidate their relative potencies and to guide the rational design of novel, highly effective anticancer therapeutics. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.

References

A Comparative Analysis of a 1,8-Naphthyridin-2-one Derivative and a Thiophene Carboxamide Analogue as Sphingomyelin Synthase 2 (SMS2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro and in vivo efficacy of two distinct selective inhibitors of Sphingomyelin Synthase 2 (SMS2), a key enzyme in cellular lipid metabolism. Due to the absence of publicly available biological data for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, this guide focuses on a structurally related 1,8-naphthyridin-2-one derivative, Compound 37, and compares its performance with a potent thiophene carboxamide analogue, Compound 14l.

Sphingomyelin Synthase 2 (SMS2) is a critical enzyme located at the plasma membrane that catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol. This activity is crucial for maintaining the integrity of cellular membranes and is implicated in various signaling pathways, including those involved in inflammation and apoptosis. Consequently, the development of selective SMS2 inhibitors is an area of significant therapeutic interest.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of Compound 37 and Compound 14l was determined through enzymatic assays measuring the inhibition of SMS2. Both compounds demonstrate nanomolar efficacy, with Compound 14l exhibiting a slightly higher potency.

CompoundChemical ClassTargetIC50 (nM)
Compound 37 1,8-Naphthyridin-2-one derivativeSMS228
Compound 14l Thiophene carboxamide analogueSMS228

In Vivo Efficacy: Assessing Biological Impact in Animal Models

The in vivo activity of both compounds was evaluated in rodent models, focusing on their ability to modulate relevant biological markers, demonstrating target engagement and physiological effects.

CompoundAnimal ModelDosageRoute of AdministrationKey Finding
Compound 37 MiceNot specified in the available abstractNot specifiedA significant reduction in hepatic sphingomyelin levels was observed following repeated treatment, indicating effective in vivo target engagement.[1]
Compound 14l RatsNot specified in the available abstractNot specifiedAlleviated dry eye symptoms, including a dose-dependent improvement in corneal fluorescein staining scores and tear secretion, demonstrating therapeutic potential in a disease model.[2]

Experimental Protocols

In Vitro SMS2 Inhibition Assay

The enzymatic activity of human SMS2 was assessed using a high-throughput mass spectrometry-based screening system. The assay mixture typically contains the recombinant human SMS2 enzyme, a ceramide substrate, and phosphatidylcholine in an appropriate buffer.

  • Reaction Setup: The reaction is initiated by adding the ceramide substrate to a mixture containing the enzyme and phosphatidylcholine.

  • Inhibitor Addition: Test compounds (Compound 37 or Compound 14l) are added at varying concentrations to determine their inhibitory effect.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic conversion of the substrate.

  • Detection: The reaction is quenched, and the amount of sphingomyelin produced is quantified using mass spectrometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

In Vivo Assessment of Hepatic Sphingomyelin Levels

The protocol for evaluating the in vivo efficacy of SMS2 inhibitors often involves the following steps:

  • Animal Model: Male mice are typically used for these studies.

  • Compound Administration: The test compound is administered to the animals, with the dose and route of administration being key experimental parameters.

  • Tissue Collection: After a specified treatment period, the animals are euthanized, and liver tissues are collected.

  • Lipid Extraction: Lipids are extracted from the liver homogenates using established methods, such as the Bligh and Dyer technique.

  • Sphingomyelin Quantification: The levels of sphingomyelin in the lipid extracts are quantified using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Data Analysis: The sphingomyelin levels in the treated group are compared to those in a vehicle-treated control group to determine the percentage of reduction.

Signaling Pathway and Experimental Workflow

The inhibition of SMS2 has significant downstream effects on cellular signaling. By blocking the conversion of ceramide to sphingomyelin, SMS2 inhibitors lead to an accumulation of ceramide, a potent signaling lipid, and a depletion of sphingomyelin and diacylglycerol. This alteration in the lipid profile of the plasma membrane can modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.

SMS2_Pathway Sphingomyelin Synthase 2 (SMS2) Signaling Pathway cluster_membrane Plasma Membrane Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 Substrate NFkB NF-κB Pathway (Inflammation, Survival) Ceramide->NFkB Modulates PC Phosphatidylcholine PC->SMS2 Substrate SM Sphingomyelin SMS2->SM Product DAG Diacylglycerol SMS2->DAG Product SM->NFkB Modulates Inhibitor 1,8-Naphthyridin-2-one (Compound 37) Inhibitor->SMS2 Inhibition

Caption: Inhibition of SMS2 by a 1,8-Naphthyridin-2-one derivative.

The diagram above illustrates the central role of SMS2 in converting ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol at the plasma membrane. The 1,8-naphthyridin-2-one derivative (Compound 37) acts as an inhibitor of this process, leading to altered levels of these key lipids and subsequent modulation of downstream signaling pathways such as NF-κB.

experimental_workflow In Vivo Efficacy Evaluation Workflow start Animal Model (Mice) treatment Compound Administration (e.g., Compound 37) start->treatment control Vehicle Control Administration start->control tissue_collection Liver Tissue Collection treatment->tissue_collection control->tissue_collection lipid_extraction Lipid Extraction tissue_collection->lipid_extraction analysis HPLC-MS Analysis (Sphingomyelin Quantification) lipid_extraction->analysis data_comparison Data Comparison (Treated vs. Control) analysis->data_comparison end Determination of In Vivo Efficacy data_comparison->end

Caption: Workflow for assessing the in vivo efficacy of an SMS2 inhibitor.

This workflow outlines the key steps in an in vivo study to determine the efficacy of an SMS2 inhibitor. The process begins with the administration of the compound and a vehicle control to animal models, followed by tissue collection, lipid extraction, and quantitative analysis to compare the levels of the target lipid (sphingomyelin) between the treated and control groups.

References

Unveiling the Off-Target Landscape: A Comparative Guide to 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and Alternative PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target profile of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a compound featuring the 1,8-naphthyridinone scaffold, against established Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available data on the specific off-target profile of this compound, this guide leverages data from structurally related compounds and comparator PARP inhibitors to infer a potential off-target landscape and highlight key considerations for preclinical safety assessment.

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several PARP inhibitors.[1][2] These inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in DNA damage repair pathways.[3] However, the potential for off-target interactions remains a critical aspect of their preclinical and clinical evaluation. This guide will delve into the known off-target profiles of prominent PARP inhibitors, providing a framework for assessing the potential liabilities of novel compounds like this compound.

Comparative Off-Target Profile of PARP Inhibitors

The table below summarizes the known off-target activities of selected PARP inhibitors, including those with and without the 1,8-naphthyridinone core. This comparative data highlights the variability in selectivity among this class of drugs.

CompoundScaffoldPrimary Target(s)Known Off-TargetsKey Findings & Implications
Olaparib PhthalazinonePARP1, PARP2Minimal kinase activity reported in broad screening panels.[4][5]Considered a relatively selective PARP inhibitor, making it a useful benchmark for comparing the selectivity of new chemical entities.[6][7]
Rucaparib PhthalazinonePARP1, PARP2PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK (micromolar affinity).[4]Demonstrates notable off-target kinase activity, which could contribute to both its efficacy and toxicity profile.[4][8]
Niraparib PyridinonePARP1, PARP2DYRK1A (nanomolar affinity in living cells).[8] Identified as interacting with lanosterol synthase (LSS).[9]Exhibits potent off-target effects on certain kinases and metabolic enzymes, suggesting a broader polypharmacology.[8][9]
AZD5305 (Saruparib) 1,5-NaphthyridinonePARP1Highly selective for PARP1 over PARP2 (>500-fold).[10][11] Minimal off-target activity reported in preclinical studies.[12][13]A next-generation PARP inhibitor with a favorable safety profile, attributed to its high selectivity for PARP1, leading to reduced hematological toxicity.[10][11][12]

Inferred Off-Target Profile for this compound

Given the structural similarity to other 1,8-naphthyridinone-based PARP inhibitors, it is plausible that this compound will exhibit a degree of selectivity for PARP enzymes. The development of highly selective PARP1 inhibitors like AZD5305, which also contains a naphthyridinone core, suggests that this scaffold can be optimized for high target specificity.[10][11][12]

However, the broader biological activity of the 1,8-naphthyridine class of compounds warrants a comprehensive off-target assessment.[1][2] Key areas of potential off-target liability for novel 1,8-naphthyridinone derivatives include:

  • Kinome Profiling: As demonstrated by rucaparib and niraparib, off-target kinase interactions are a known liability for some PARP inhibitors.[4][8] Comprehensive kinome screening is essential to identify any unintended interactions with protein kinases, which could lead to unforeseen cellular effects.

  • GPCR and Ion Channel Screening: To rule out broader off-target effects that could impact physiological functions, screening against a panel of G-protein coupled receptors (GPCRs) and ion channels is a standard component of in vitro safety pharmacology.

  • Other PARP Family Members: Assessing the selectivity against other members of the PARP family is crucial to understanding the compound's specific mechanism of action and potential for on-target related toxicities not mediated by PARP1/2.

Experimental Protocols for Off-Target Profiling

A thorough investigation of off-target effects involves a tiered approach utilizing various in vitro assays. The following are key experimental protocols that should be employed in the preclinical evaluation of this compound.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.

Methodology: Kinase Panel Screening (e.g., ADP-Glo™ Kinase Assay)

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and serially diluted to create a concentration range for IC50 determination.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the test compound in a multi-well plate. A positive control (e.g., staurosporine) and a vehicle control (DMSO) are included.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity. IC50 values are calculated by fitting the data to a dose-response curve.

G cluster_workflow Kinase Selectivity Screening Workflow prep Compound Serial Dilution reaction Kinase Reaction Incubation (Kinase, Substrate, ATP, Compound) prep->reaction Add to plate adp_detection ADP Detection (Luminescent Readout) reaction->adp_detection Measure luminescence analysis Data Analysis (IC50 Determination) adp_detection->analysis Calculate inhibition G cluster_workflow Radioligand Binding Assay Workflow incubation Incubate Membranes with Radioligand and Test Compound filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Determine IC50 and Ki counting->analysis G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow treatment Treat Cells with Compound heating Apply Heat Challenge treatment->heating lysis Cell Lysis & Centrifugation heating->lysis western_blot Western Blot for Target Protein lysis->western_blot analysis Analyze Melting Curve Shift western_blot->analysis

References

Comparative Selectivity Profile of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and Alternative PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of the novel compound 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a putative Poly(ADP-ribose) polymerase (PARP) inhibitor, against established PARP inhibitors Olaparib and Talazoparib. The naphthyridinone scaffold has been identified as a promising framework for the development of potent and selective PARP1 inhibitors.[1] This document summarizes the available, albeit limited, data for the naphthyridinone class and compares it with the well-characterized profiles of clinically approved alternatives, supported by detailed experimental methodologies and pathway visualizations.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[2][3][4] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains. This PARylation process recruits other DNA repair proteins to the site of damage.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks into cytotoxic double-strand breaks (DSBs), ultimately causing cell death through a mechanism known as synthetic lethality.[5][6]

Selectivity Profile Comparison

While specific quantitative selectivity data for this compound is not yet publicly available, the broader class of naphthyridinone-based compounds has been investigated as potent PARP1 inhibitors.[1] For the purpose of this guide, we will compare the general characteristics of this scaffold with the well-documented selectivity profiles of Olaparib and Talazoparib.

Table 1: Comparative Inhibitory Activity (IC50) of Naphthyridinone Scaffold and Alternative PARP Inhibitors

Compound/ScaffoldTargetIC50 (nM)Other Notable Targets (Selectivity)Reference
Naphthyridinone Derivative (Preclinical Candidate 34) PARP1 Potent (specific value not disclosed) Highly selective for PARP1.[1][1]
Olaparib (AZD2281)PARP11.2PARP2 (IC50 = 10.5 nM).[7] No significant kinase inhibition identified.[8][7][9]
Talazoparib (BMN 673)PARP1Potent (sub-nanomolar)Potent PARP2 inhibitor. Also shows affinity for Tankyrase 1 (PARP5a).[10][11][12][10][11][12]

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to determine the selectivity profile of PARP inhibitors.

Biochemical PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (dissolved in DMSO)

  • Nicotinamide (NAM) standard

  • Developer reagent (proprietary, detects a byproduct of the reaction)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should not exceed 1-2%.[13]

  • Add the diluted test compound or vehicle control to the wells of the microplate.

  • Prepare a reaction mixture containing PARP1 enzyme and activated DNA in PARP assay buffer.

  • Add the PARP1/DNA mixture to each well.

  • Initiate the reaction by adding β-NAD+ to all wells.[14]

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the developer reagent.

  • Incubate for a further period as per the manufacturer's instructions to allow for signal development.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths specific to the developer reagent).

  • Construct a dose-response curve and calculate the IC50 value for the test compound.

Cellular PARP Inhibition Assay (Western Blot for PAR levels)

This assay assesses the ability of a compound to inhibit PARP activity within intact cells.

Materials:

  • Cancer cell line (e.g., BRCA-mutant cell line like MDA-MB-436)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PAR, anti-PARP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Induce DNA damage by treating with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) to stimulate PARP activity.[15]

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer.[15]

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and analyze the band intensities to determine the reduction in PAR levels, indicating cellular PARP inhibition.[15] The membrane can be stripped and re-probed for total PARP1 and a loading control.

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to Replication_Fork Replication Fork DNA_Damage->Replication_Fork unrepaired SSB leads to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits BER_Complex->DNA_Damage repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Repair Homologous Recombination Repair (BRCA1/2) DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired DSB leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor 6-Fluoro-3,4-dihydro- 1,8-naphthyridin-2(1H)-one PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 Signaling Pathway in DNA Repair and the Effect of Inhibition.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - PARP1 Enzyme - Activated DNA - NAD+ start->prepare_reagents plate_setup Add Compound/Vehicle to 96-well Plate prepare_reagents->plate_setup add_enzyme Add PARP1/DNA Mixture plate_setup->add_enzyme initiate_reaction Initiate Reaction with NAD+ add_enzyme->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_develop Stop Reaction & Add Developer Reagent incubation->stop_develop read_plate Measure Fluorescence stop_develop->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a Biochemical PARP1 Inhibition Assay.

Cellular_Assay_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture compound_treatment Treat with Test Compound cell_culture->compound_treatment induce_damage Induce DNA Damage (e.g., H₂O₂) compound_treatment->induce_damage cell_lysis Lyse Cells induce_damage->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant sds_page SDS-PAGE & Western Blot protein_quant->sds_page antibody_probe Probe with Anti-PAR Antibody sds_page->antibody_probe detection Chemiluminescent Detection antibody_probe->detection data_analysis Analyze PAR Levels detection->data_analysis end End data_analysis->end

References

Safety Operating Guide

Personal protective equipment for handling 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one. Given the nature of fluorinated heterocyclic compounds, it is imperative to handle this chemical with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

All personnel must wear the following minimum personal protective equipment when handling this compound. A site-specific risk assessment should be conducted to determine if additional measures are necessary.

PPE CategoryItemSpecifications & Rationale
Respiratory Protection NIOSH-approved N95 or higher-level respiratorEssential for preventing the inhalation of fine powder, which is a primary exposure route.
Hand Protection Double Gloving: Two pairs of powder-free nitrile glovesRequired to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[1]
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination. A solid front is recommended to prevent splashes from soaking through.[1]
Eye Protection Chemical splash goggles and a full-face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.[1][2][3][4]
Other Disposable shoe covers and hair coverMinimizes the tracking of contaminants out of the designated handling area.

II. Operational Plan: Step-by-Step Handling Protocol

Handling of this compound must be performed in a designated and controlled area, such as a chemical fume hood or a glovebox, to minimize exposure risk.

  • Preparation:

    • Ensure the designated handling area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that an appropriate spill kit and emergency procedures are readily accessible.

  • Compound Handling:

    • Don all required PPE before entering the designated handling area.

    • Handle the solid compound in a well-ventilated fume hood to avoid inhalation of any dust.[5]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly closed when not in use.[2][4]

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after exiting the work area.[2][3]

III. Disposal Plan

The disposal of this compound and any associated waste must be handled with extreme care to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal methods.

  • Waste Segregation:

    • All materials that have come into contact with the compound are considered hazardous waste. This includes:

      • Excess or unused compound.

      • Contaminated PPE.

      • Disposable labware (e.g., pipette tips, tubes).

      • Spill cleanup materials.

    • It is critical to keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper treatment and disposal.[5]

  • Waste Collection:

    • Collect all solid hazardous waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The label must include the words "Hazardous Waste," the full chemical name, and any known hazard symbols.[5]

    • Aqueous waste solutions should also be collected in a designated, labeled container for halogenated organic waste.

  • Professional Disposal:

    • All hazardous waste must be disposed of through a licensed environmental waste management company.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[5]

IV. Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Area check_ppe 2. Verify PPE Availability prep_area->check_ppe check_spill 3. Ensure Spill Kit is Ready check_ppe->check_spill don_ppe 4. Don Full PPE handle_compound 5. Handle Compound don_ppe->handle_compound decontaminate 6. Decontaminate Surfaces dispose_ppe 7. Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands 8. Wash Hands Thoroughly dispose_ppe->wash_hands segregate_waste 9. Segregate Hazardous Waste collect_waste 10. Collect in Labeled Container segregate_waste->collect_waste professional_disposal 11. Arrange Professional Disposal collect_waste->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.